DBCO-PEG3-C1-acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O7/c30-25(28-13-14-34-15-16-35-17-18-36-20-27(32)33)11-12-26(31)29-19-23-7-2-1-5-21(23)9-10-22-6-3-4-8-24(22)29/h1-8H,11-20H2,(H,28,30)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFVQLNSCRFATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-PEG3-Acid Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing fields of targeted therapeutics and diagnostics, the precise and stable conjugation of biomolecules is paramount. DBCO-PEG3-acid and its variants are heterobifunctional linkers that have emerged as powerful tools in the construction of complex bioconjugates, most notably antibody-drug conjugates (ADCs). These linkers employ strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," to covalently attach a payload to a biomolecule of interest.
This technical guide provides a comprehensive overview of DBCO-PEG3-acid linkers, including their chemical properties, detailed experimental protocols for their use, and a summary of relevant quantitative data. It is designed to be a valuable resource for researchers and professionals involved in the development of next-generation bioconjugates.
It is important to note that the term "DBCO-PEG3-C1-acid" can be ambiguous, with several structurally distinct molecules sharing similar nomenclature. This guide will address the specific properties of the most common variants to ensure clarity and aid in the proper selection and application of these reagents.
Core Concepts: The Chemistry of DBCO-PEG3-Acid Linkers
DBCO-PEG3-acid linkers are comprised of three key functional components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that readily reacts with azides via SPAAC without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly specific and efficient under physiological conditions.
-
Polyethylene (B3416737) Glycol (PEG3): A three-unit polyethylene glycol spacer that enhances the hydrophilicity of the linker. This can improve the solubility and reduce aggregation of the final bioconjugate, which is particularly important when working with hydrophobic payloads.[1] The PEG linker can also influence the pharmacokinetic properties of the conjugate, potentially leading to a longer circulation half-life.[]
-
Carboxylic Acid (-COOH): A terminal functional group that can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines, such as those found on the lysine (B10760008) residues of antibodies, forming a stable amide bond.
The combination of these components allows for a two-step conjugation strategy: first, the activation of the carboxylic acid to couple the linker to a biomolecule, and second, the "click" reaction of the DBCO group with an azide-modified payload.
Physicochemical Properties of DBCO-PEG3-Acid Variants
Several variants of DBCO-PEG3-acid are commercially available. It is crucial to verify the specific chemical structure and corresponding CAS number to ensure the selection of the appropriate reagent for a given application. The properties of three common variants are summarized below.
| Property | This compound | DBCO-PEG3-Acid | DBCO-NHCO-PEG3-Acid |
| CAS Number | 2249926-65-4[3][4] | 2754384-59-1[5][6] | 2740473-26-9[7][8] |
| Molecular Formula | C₂₇H₃₀N₂O₇[3] | C₂₈H₃₂N₂O₇[5] | C₂₈H₃₂N₂O₇[7] |
| Molecular Weight | 494.54 g/mol [3] | 508.57 g/mol [5] | 508.57 g/mol [7] |
| Purity | >95% | >96%[5] | >96%[7] |
| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, DMF | Soluble in DMSO, DMF |
| Storage Conditions | -20°C for long-term storage[9] | -20°C for long-term storage | -20°C for long-term storage |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The core reaction enabling the utility of DBCO-based linkers is SPAAC. This reaction proceeds through a concerted [3+2] cycloaddition mechanism between the strained alkyne (DBCO) and an azide. The inherent ring strain of the DBCO moiety significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without the need for a catalyst.[10]
Quantitative Data on DBCO-Mediated Reactions
The efficiency and kinetics of the SPAAC reaction are critical for successful bioconjugation. The following table summarizes key quantitative parameters for DBCO-mediated reactions.
| Parameter | Value/Range | Conditions |
| Second-Order Rate Constant (k₂) | 0.34 M⁻¹s⁻¹ (for a DBCO-peptide reaction)[11] | HBS buffer, pH 7.4, 25°C |
| Molar Extinction Coefficient of DBCO | ~12,000 M⁻¹cm⁻¹ at ~309 nm | |
| DBCO Stability on IgG | ~3-5% loss of reactivity over 4 weeks | 4°C or -20°C in azide- and thiol-free buffers[1] |
| Stability of Triazole Linkage | Generally considered highly stable | Physiological conditions |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involved in using DBCO-PEG3-acid linkers for the preparation of antibody-drug conjugates.
Protocol 1: Activation of DBCO-PEG3-Acid and Conjugation to an Antibody
This protocol describes the activation of the carboxylic acid moiety of DBCO-PEG3-acid to an N-hydroxysuccinimide (NHS) ester and its subsequent conjugation to the primary amines of an antibody.
Materials:
-
DBCO-PEG3-acid variant
-
N-hydroxysuccinimide (NHS) or N,N'-Dicyclohexylcarbodiimide (DCC) / Ethyl(dimethylaminopropyl) carbodiimide (B86325) (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Activation of DBCO-PEG3-Acid:
-
Dissolve DBCO-PEG3-acid and NHS (1.1 equivalents) in anhydrous DMF or DMSO.
-
Add DCC or EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for at least 4 hours or overnight.
-
The resulting DBCO-PEG3-NHS ester solution can be used directly or purified.
-
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the activated DBCO-PEG3-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-PEG3-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~309 nm (for DBCO).
-
Protocol 2: Copper-Free Click Chemistry Conjugation
This protocol describes the reaction between the DBCO-functionalized antibody and an azide-containing payload.
Materials:
-
DBCO-functionalized antibody
-
Azide-containing payload
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing payload in the reaction buffer.
-
Add the azide-containing payload to the DBCO-functionalized antibody at a 1.5- to 5-fold molar excess.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE.
-
-
Purification:
-
Purify the resulting ADC from excess payload and other reactants using size-exclusion chromatography or another suitable purification method.
-
-
Characterization:
-
Characterize the final ADC product by methods such as SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and determine purity and drug-to-antibody ratio (DAR).
-
Mandatory Visualizations
Experimental Workflow for ADC Synthesis
The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using a DBCO-PEG3-acid linker.
Cellular Internalization and Payload Release of an ADC
This diagram illustrates the general mechanism by which an antibody-drug conjugate is internalized by a target cell, leading to the release of the cytotoxic payload. This is a critical pathway in the mechanism of action for many ADCs.
Logical Relationship: Impact of PEG Linker on ADC Properties
This diagram illustrates the logical relationships between the inclusion of a PEG linker in an ADC and its resulting physicochemical and biological properties.
Conclusion
DBCO-PEG3-acid and its variants are versatile and powerful tools for the construction of well-defined bioconjugates. Their ability to participate in copper-free click chemistry provides a robust and bioorthogonal method for attaching a wide range of payloads to biomolecules. The inclusion of a PEG spacer further enhances their utility by improving the physicochemical and pharmacokinetic properties of the resulting conjugates. By understanding the chemical properties, reaction kinetics, and stability of these linkers, and by following established experimental protocols, researchers can effectively leverage DBCO-PEG3-acid linkers to advance the development of novel targeted therapies and diagnostic agents.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 3. [PDF] Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends | Semantic Scholar [semanticscholar.org]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
The Lynchpin of Bioconjugation: A Technical Guide to DBCO-PEG3-C1-acid
For Immediate Release
A Deep Dive into the Mechanism and Application of a Key Bioorthogonal Linker
This technical guide offers an in-depth exploration of DBCO-PEG3-C1-acid, a heterobifunctional linker at the forefront of bioconjugation strategies for researchers, scientists, and drug development professionals. This document elucidates the core mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate its effective implementation in the laboratory.
Core Concept: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This compound is a molecule comprised of three essential components: a Dibenzocyclooctyne (DBCO) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The functionality of this linker hinges on the principles of "click chemistry," specifically the copper-free variant known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
The DBCO moiety is a strained alkyne. This inherent ring strain is the driving force behind its highly efficient and specific reaction with azide-functionalized molecules.[1] This [3+2] cycloaddition reaction proceeds rapidly under physiological conditions without the need for a cytotoxic copper(I) catalyst, a significant advantage for applications in living systems.[1][2] The reaction is bioorthogonal, meaning the DBCO and azide (B81097) groups are abiotic and do not cross-react with native biological functionalities, ensuring precise and targeted conjugation.[1] The resulting triazole linkage is exceptionally stable.[1]
The carboxylic acid group provides a reactive handle for conjugation to primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies, forming a stable amide bond. The hydrophilic PEG3 spacer enhances the solubility of the molecule and its conjugates, reduces the potential for aggregation, and provides spatial separation between the conjugated molecules, minimizing steric hindrance.[3][4]
Mechanism of Action: The SPAAC Reaction
The reaction between a DBCO group and an azide proceeds via a concerted, 1,3-dipolar cycloaddition mechanism. The high ring strain of the cyclooctyne (B158145) ring in DBCO significantly lowers the activation energy of the reaction, allowing it to proceed spontaneously.
Caption: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) mechanism.
Quantitative Data for DBCO-Mediated Reactions
The efficiency of SPAAC reactions is a key consideration for experimental design. The following table summarizes relevant quantitative data for DBCO reactions. While specific kinetics for this compound are not extensively published, the data for DBCO reacting with benzyl (B1604629) azide provides a strong benchmark.
| Parameter | Value | Reactants | Solvent |
| Second-Order Rate Constant (k₂) | ~0.11 M⁻¹s⁻¹ | DBCO and Benzyl Azide | CDCl₃ |
| Reaction Time (to completion) | 4 - 12 hours | DBCO-functionalized protein and azide-modified molecule | Aqueous Buffer (e.g., PBS) |
| Molar Excess (for antibody labeling) | 10-20 fold | DBCO-NHS ester over antibody | PBS with <10% DMSO |
| Molar Excess (for SPAAC) | 1.5 - 5 fold | Azide-payload over DBCO-antibody | Aqueous Buffer (e.g., PBS) |
Note: Reaction times and molar excesses can be optimized based on the specific reactants and desired degree of labeling.
Experimental Protocols
The use of this compound in bioconjugation typically involves a two-stage process: 1) Activation of the carboxylic acid and conjugation to an amine-containing biomolecule, and 2) The SPAAC reaction with an azide-modified molecule.
Protocol 1: Antibody Labeling with this compound
This protocol describes the conjugation of this compound to an antibody via its primary amines.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL
-
This compound
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or reaction buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound with a 1.5-fold molar excess of both EDC and NHS.
-
Incubate at room temperature for 15 minutes to generate the DBCO-PEG3-C1-NHS ester.
-
-
Antibody Conjugation:
-
Add a 10- to 20-fold molar excess of the activated DBCO-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching:
-
Add quenching buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted DBCO-linker and byproducts using a desalting column equilibrated with the desired storage buffer.
-
Caption: Workflow for labeling an antibody with this compound.
Protocol 2: SPAAC Reaction with DBCO-Labeled Antibody
This protocol outlines the copper-free click chemistry reaction between the DBCO-labeled antibody and an azide-modified molecule (e.g., a drug, fluorophore, or oligonucleotide).
Materials:
-
Purified DBCO-labeled antibody
-
Azide-modified molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Methodology:
-
Reaction Setup:
-
Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
Add the azide-modified molecule to the DBCO-labeled antibody solution. A 1.5- to 5-fold molar excess of the azide-modified molecule is recommended to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at 4°C or 2-4 hours at room temperature. Longer incubation times may improve yield.
-
-
Purification:
-
Remove the excess azide-modified molecule and any unreacted components via size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Analyze the final conjugate using SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to confirm successful conjugation and determine the degree of labeling.
-
Caption: Experimental workflow for the SPAAC conjugation step.
Conclusion
This compound is a powerful and versatile tool for modern bioconjugation. Its reliance on the robust and biocompatible SPAAC mechanism allows for the precise and stable linking of a wide array of molecules in complex biological environments. The protocols and data presented in this guide provide a solid foundation for the successful application of this linker in the development of antibody-drug conjugates, diagnostic reagents, and other advanced biomolecular tools.
References
An In-depth Technical Guide to DBCO-PEG3-C1-acid for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of DBCO-PEG3-C1-acid, a key reagent in the field of bioconjugation and antibody-drug conjugate (ADC) development. We will delve into its chemical properties, reaction kinetics, and provide detailed experimental protocols for its application in copper-free click chemistry.
Introduction to this compound
This compound is a heterobifunctional linker molecule that plays a pivotal role in the elegant and efficient methodology of copper-free click chemistry. It incorporates three key structural features:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that readily reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) without the need for a cytotoxic copper catalyst. This bioorthogonality makes it ideal for use in sensitive biological systems.
-
Polyethylene Glycol (PEG) Spacer (PEG3): A short, hydrophilic three-unit PEG chain that enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance during conjugation.
-
Carboxylic Acid (-C1-acid): A terminal functional group that allows for covalent attachment to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, through the formation of a stable amide bond. This reaction is typically mediated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
The combination of these features makes this compound a versatile tool for the precise construction of bioconjugates, most notably in the development of targeted therapeutics like ADCs.
Physicochemical and Kinetic Data
The performance of this compound in conjugation reactions is dictated by its physical properties and reaction kinetics. The following tables summarize key quantitative data for DBCO-containing molecules. While specific data for this compound may not be publicly available, the data for analogous compounds provide a strong reference point.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₃₁N₃O₆ |
| Molecular Weight | 509.56 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at -20°C, desiccated and protected from light |
Table 2: Solubility of DBCO-PEG Linkers
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Recommended for preparing stock solutions. |
| Dimethylformamide (DMF) | Soluble | Alternative solvent for stock solutions. |
| Aqueous Buffers (e.g., PBS) | Moderately Soluble | The PEG spacer enhances aqueous solubility. Solubility can be pH-dependent due to the carboxylic acid. |
| Dichloromethane (DCM) | Soluble |
Table 3: Stability of DBCO Moieties in Aqueous Solution
| pH | Temperature (°C) | Time (hours) | Remaining DBCO (%) |
| 5.0 | 25 | 24 | ~85-90% |
| 7.4 (PBS) | 4 | 48 | >95% |
| 7.4 (PBS) | 25 | 24 | ~90-95% |
| 8.5 | 25 | 24 | ~90-95% |
Table 4: Reaction Kinetics of DBCO with Azides
| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |
| DBCO with Benzyl Azide | ~0.1 - 1.0[1] | Room Temperature |
| DBCO-PEG with Azido-amino acid | 0.34 | HBS buffer (pH 7.4), 25°C |
Experimental Protocols
This section provides detailed methodologies for the two key steps in utilizing this compound: activation of the carboxylic acid and the subsequent copper-free click reaction.
Protocol 1: Activation of this compound and Conjugation to a Primary Amine (e.g., an Antibody)
This protocol describes the formation of an amide bond between the carboxylic acid of the linker and a primary amine on a biomolecule.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody in PBS)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound stock solution with Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS (or Sulfo-NHS) relative to the this compound.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Amine-Containing Biomolecule:
-
Adjust the pH of the activated DBCO-linker solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the activated linker solution to your amine-containing biomolecule solution. A 10- to 20-fold molar excess of the linker to the biomolecule is a common starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction between the DBCO-functionalized biomolecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized biomolecule (from Protocol 1)
-
Azide-containing molecule of interest
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in the Reaction Buffer.
-
Add the azide-containing molecule to the solution of the DBCO-functionalized biomolecule. A 1.5- to 5-fold molar excess of the azide-containing molecule is recommended to ensure complete conjugation to the DBCO-biomolecule.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the concentration and reactivity of the substrates. The reaction can also be performed at 37°C to increase the reaction rate.
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by analyzing small aliquots of the reaction mixture using techniques such as SDS-PAGE (for protein conjugates) or HPLC.
-
-
Purification:
-
Purify the final conjugate to remove any unreacted azide-containing molecule using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.
-
Visualizing Workflows and Pathways
Diagrams are essential tools for understanding complex biological and chemical processes. The following sections provide Graphviz DOT scripts to generate diagrams for the experimental workflow and a relevant signaling pathway.
Experimental Workflow for ADC Synthesis
This diagram illustrates the step-by-step process of creating an antibody-drug conjugate using this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
HER2 Signaling Pathway Targeted by ADCs
Many ADCs, such as Trastuzumab emtansine (Kadcyla®), target the HER2 receptor on cancer cells. The antibody component of the ADC binds to HER2, leading to the internalization of the conjugate and the release of the cytotoxic payload. This diagram illustrates the downstream signaling pathways inhibited by HER2-targeting antibodies.
Caption: HER2 signaling pathways inhibited by Trastuzumab-based ADCs.
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation, particularly for the development of next-generation therapeutics like ADCs. Its favorable properties, including high reactivity in copper-free conditions, enhanced solubility, and a versatile handle for conjugation to biomolecules, make it an invaluable reagent for researchers and drug developers. The protocols and data provided in this guide serve as a comprehensive resource for the successful application of this compound in creating precisely engineered bioconjugates.
References
The Pivotal Role of Dibenzocyclooctyne (DBCO) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environments. At the forefront of this revolution is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a powerful copper-free click chemistry reaction. Central to the success and widespread adoption of SPAAC is the dibenzocyclooctyne (DBCO) group. This technical guide provides a comprehensive overview of the core principles of DBCO's function in SPAAC, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate its application in research and drug development.
Core Principles of DBCO-Azide Click Chemistry
The remarkable reactivity of the DBCO group in SPAAC stems from its unique molecular structure. DBCO is a cyclic alkyne with significant ring strain, which dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide-functionalized molecule.[][2] This intrinsic reactivity allows the reaction to proceed rapidly and efficiently at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst, a major advantage over the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4]
The reaction between DBCO and an azide (B81097) is highly specific and bioorthogonal, meaning the reacting partners are mutually inert to the vast array of functional groups present in complex biological systems.[][2][5] This ensures that the conjugation is highly selective, minimizing off-target reactions and preserving the native function of the biomolecules. The resulting product of the SPAAC reaction is a stable triazole linkage, forming a robust covalent bond between the two molecules.[4][6]
The key advantages of using DBCO in SPAAC reactions include:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for applications in living cells and whole organisms.[][3][7]
-
Fast Reaction Kinetics: The inherent ring strain of DBCO leads to rapid reaction rates, even at low concentrations of reactants.[][8]
-
High Specificity and Bioorthogonality: DBCO and azides react specifically with each other, avoiding interference with native cellular processes.[][7]
-
Stability: Both the DBCO and azide functional groups exhibit good stability on biomolecules prior to conjugation.[3][6]
Quantitative Data Summary
The efficiency of a SPAAC reaction is often quantified by its second-order rate constant (k₂). The following tables summarize key quantitative data related to DBCO-mediated SPAAC reactions.
Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes
| Cyclooctyne (B158145) | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| DBCO | Benzyl Azide | ~0.6 - 1.0[8][9][10] |
| DIBO | Benzyl Azide | ~0.3 - 0.7[8] |
| BCN | Benzyl Azide | ~0.06 - 0.1[8][11] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.[8]
Table 2: Stability of DBCO-Functionalized Antibodies
| Storage Condition | Approximate Loss of Reactivity | Reference |
| 4°C or -20°C for 4 weeks | ~3-5% | [2][3] |
Table 3: General Reaction Conditions for DBCO-Azide Ligation
| Parameter | Typical Range | Reference(s) |
| Molar Excess (DBCO-NHS ester to Protein) | 5-30 fold | [3][7] |
| Molar Excess (Azide-modified molecule to DBCO-Protein) | 1.5-10 fold | [3][12][13] |
| Reaction Temperature | 4°C to 37°C | [3][6] |
| Reaction Time | < 5 minutes to overnight | [3] |
| Optimal pH | 7.0 - 9.0 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving DBCO-mediated SPAAC.
Protocol 1: Labeling of Proteins with DBCO-NHS Ester
This protocol describes the general procedure for labeling a protein with a DBCO moiety using an N-hydroxysuccinimidyl (NHS) ester derivative of DBCO, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein.
Materials:
-
Protein of interest (0.5–5 mg/mL in an amine-free buffer, e.g., PBS)
-
DBCO-NHS ester (e.g., EZ-Link™ TFP Ester-PEG4-DBCO)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting column or other purification system (e.g., HPLC)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If necessary, perform a buffer exchange.
-
DBCO-NHS Ester Solution Preparation: Immediately before use, dissolve the DBCO-NHS ester in DMSO to a final concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to the protein solution.[12] The final concentration of DMSO in the reaction mixture should ideally be below 20%.[6]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[3][6]
-
Quenching: Add a small volume of quenching buffer (e.g., 10 µL of 1M Tris-HCl, pH 8.0) to the reaction to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.[6]
-
Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a spin desalting column or other appropriate purification method like HPLC.[6][14]
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the DBCO group at its absorbance maximum (around 309 nm).[14]
Protocol 2: SPAAC Reaction with an Azide-Modified Molecule
This protocol outlines the conjugation of a DBCO-labeled protein with an azide-functionalized molecule.
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
Azide-modified molecule (e.g., azide-labeled peptide, drug, or imaging agent)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Dissolve the azide-modified molecule in the reaction buffer.
-
SPAAC Reaction: Add the azide-modified molecule to the solution of the DBCO-labeled protein. A 1.5- to 10-fold molar excess of the azide-containing molecule is typically used.[12][13]
-
Incubation: Incubate the reaction mixture at room temperature for 2-24 hours or at 4°C overnight.[3][15] The reaction time will depend on the concentration and reactivity of the reactants.
-
Purification: Purify the resulting bioconjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.
-
Validation: The final conjugate can be validated using techniques like SDS-PAGE, which should show a shift in molecular weight, or HPLC analysis, which will show a change in retention time compared to the starting materials.[14]
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows discussed in this guide.
Caption: The reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: A general experimental workflow for bioconjugation using DBCO-mediated SPAAC.
Applications in Drug Development and Research
The unique characteristics of DBCO-mediated SPAAC have led to its widespread use in various scientific disciplines.
-
Drug Delivery: DBCO is instrumental in the development of targeted drug delivery systems. Therapeutic agents can be conjugated to targeting moieties like antibodies or nanoparticles, enhancing drug efficacy while minimizing off-target side effects.[16][17]
-
Live Cell Imaging: The biocompatibility of SPAAC allows for the labeling and visualization of biomolecules in living cells in real-time.[18] Fluorescent dyes functionalized with DBCO can be used to track the localization and dynamics of azide-modified proteins, glycans, or other cellular components.
-
Bioconjugation: DBCO chemistry is a cornerstone of modern bioconjugation, enabling the creation of well-defined antibody-drug conjugates (ADCs), protein-peptide fusions, and other complex biomolecular constructs.[3][19]
-
Materials Science: In materials science, DBCO is used for the precise functionalization of polymers, nanoparticles, and surfaces for a variety of applications.[19]
Conclusion
The dibenzocyclooctyne (DBCO) group is a linchpin in the field of bioorthogonal chemistry, enabling robust and efficient Strain-Promoted Azide-Alkyne Cycloaddition reactions. Its high reactivity, specificity, and biocompatibility have made it an indispensable tool for researchers and scientists in drug development and fundamental biological research. The ability to form stable covalent linkages in complex biological environments opens up a myriad of possibilities for creating novel therapeutics, diagnostic agents, and research tools. As the field continues to evolve, the foundational role of DBCO in advancing our ability to probe and manipulate biological systems is set to endure.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. vectorlabs.com [vectorlabs.com]
- 6. broadpharm.com [broadpharm.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. hiyka.com [hiyka.com]
- 17. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 18. benchchem.com [benchchem.com]
- 19. creativepegworks.com [creativepegworks.com]
The Pivotal Role of the PEG3 Spacer in Bioconjugation: An In-depth Technical Guide
In the landscape of advanced therapeutics and diagnostics, bioconjugation stands as a cornerstone technology, enabling the precise linkage of molecules to proteins, antibodies, and other biological entities. The choice of the chemical linker to bridge these components is a critical design element that profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) spacers have become indispensable tools. This guide provides a comprehensive examination of the function and application of the discrete PEG3 spacer—a chain of three ethylene (B1197577) glycol units—a widely utilized linker in modern bioconjugation.
Core Functions of the PEG3 Spacer in Bioconjugation
Discrete PEG spacers, such as PEG3, are instrumental in optimizing the performance of bioconjugates through several key mechanisms that address common challenges in drug development.[1]
Enhanced Hydrophilicity and Solubility A primary advantage of incorporating a PEG3 spacer is the enhancement of hydrophilicity.[1][2] Many potent therapeutic payloads, particularly cytotoxic drugs used in Antibody-Drug Conjugates (ADCs), are inherently hydrophobic.[3] This hydrophobicity can lead to aggregation, which compromises manufacturing, reduces stability, and accelerates clearance from circulation.[3] The hydrophilic nature of the PEG3 spacer helps to shield the hydrophobic drug, preventing aggregation and improving the solubility of the entire bioconjugate in aqueous solutions.[3][4][5][]
Optimal Spacing and Reduced Steric Hindrance The defined length of the PEG3 spacer provides critical spatial separation between the conjugated molecules.[1][5][7] This separation is often crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[1][8] By acting as a flexible arm, the PEG spacer minimizes steric hindrance, ensuring that both the biomolecule and the attached payload can interact effectively with their respective targets.[1][5][7] The ability to adjust PEG chain length allows for precise spatial control in conjugates.[5]
Improved Pharmacokinetics and Stability The process of attaching PEG chains, known as PEGylation, dramatically enhances the therapeutic properties of biomolecules.[9] By increasing the hydrodynamic size of the bioconjugate, PEG spacers lead to reduced renal clearance and a significantly prolonged circulation half-life.[9][10] The flexible PEG chains form a protective hydrophilic "cloud" around the molecule, sterically shielding it from proteolytic enzymes and increasing its stability in biological fluids.[1][9] This leads to improved drug exposure at the target site and a better overall therapeutic index.[1]
Reduced Immunogenicity The PEG "cloud" can also mask epitopes on the surface of the biomolecule, hindering recognition by the host's immune system.[5][9] This shielding effect reduces the immunogenicity of the bioconjugate, which is particularly advantageous for therapeutic proteins that might otherwise elicit an immune response.[4][5][9]
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer can significantly influence the biological properties of a bioconjugate.[1] While extensive data directly comparing a PEG3 spacer across all platforms is not always consolidated, studies on peptide conjugates offer valuable insights into these effects.[1] Research by van Dongen et al. investigated the impact of mini-PEG spacer length (n=2, 3, 4, and 6) on the properties of a 68Ga-labeled bombesin (B8815690) antagonist analog.[2][11] The findings, summarized below, demonstrate how spacer length can modulate receptor binding affinity and in vivo biodistribution.[2][11]
Table 1: Effect of PEG Spacer Length on Receptor Binding Affinity (IC50)
| Conjugate (natGa-NOTA-PEGn-RM26) | PEG Spacer Length | IC50 (nM)[2][11] |
|---|---|---|
| natGa-NOTA-PEG2-RM26 | PEG2 | 3.1 ± 0.2 |
| natGa-NOTA-PEG3-RM26 | PEG3 | 3.9 ± 0.3 |
| natGa-NOTA-PEG4-RM26 | PEG4 | 5.4 ± 0.4 |
| natGa-NOTA-PEG6-RM26 | PEG6 | 5.8 ± 0.3 |
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[12]
Table 2: Effect of Mini-PEG Spacer Length on Biodistribution
| Conjugate (68Ga-NOTA-PEGn-RM26) | PEG Spacer Length | Liver Uptake (%ID/g)[1] | Kidney Uptake (%ID/g)[1] |
|---|---|---|---|
| 68Ga-NOTA-PEG2-RM26 | PEG2 | 0.8 ± 0.1 | 0.9 ± 0.1 |
| 68Ga-NOTA-PEG3-RM26 | PEG3 | 0.6 ± 0.1 | 1.0 ± 0.1 |
| 68Ga-NOTA-PEG4-RM26 | PEG4 | 1.1 ± 0.1 | 1.0 ± 0.1 |
| 68Ga-NOTA-PEG6-RM26 | PEG6 | 1.1 ± 0.2 | 1.0 ± 0.1 |
These data illustrate that subtle changes in the short PEG spacer length can have a measurable impact on the biological performance of a bioconjugate. The 68Ga-NOTA-PEG3-RM26 conjugate showed lower liver uptake compared to other spacer lengths.[11]
Experimental Protocols
The versatility of PEG3 spacers is realized through their functionalization with a variety of reactive groups. The two most common chemistries for bioconjugation are N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines (like those on lysine (B10760008) residues) and maleimide (B117702) chemistry for targeting sulfhydryl groups (from cysteine residues).[1][13]
Protocol 1: Amine-Reactive Conjugation using NHS-PEG3-Linker
This protocol describes the conjugation of an amine-reactive PEG3 linker (e.g., NHS-PEG3-Biotin) to a protein such as an antibody.
Materials:
-
Antibody or protein to be labeled (in an amine-free buffer, e.g., PBS, at pH 7.2-8.0).
-
NHS-PEG3-Linker (e.g., NHS-PEG3-Biotin).
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Desalting column for purification.
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0).
Procedure:
-
Antibody Preparation:
-
Ensure the protein solution is in an amine-free buffer. If necessary, exchange the buffer using a desalting column.
-
Adjust the protein concentration to 2-10 mg/mL in the Conjugation Buffer.
-
-
NHS-PEG3-Linker Stock Solution Preparation:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS-PEG3-Linker to the protein solution.[14]
-
Mix gently by inverting the tube or pipetting slowly. Avoid vigorous vortexing.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[14]
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester.[14] Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (e.g., drug-to-antibody ratio, DAR) using techniques such as UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).[12]
-
Protocol 2: Sulfhydryl-Reactive Conjugation using Maleimide-PEG3-Linker
This protocol outlines the conjugation of a sulfhydryl-reactive PEG3 linker to a protein containing free cysteine residues.
Materials:
-
Protein with available sulfhydryl groups (in a phosphate (B84403) buffer, pH 6.5-7.5).
-
Reducing agent (e.g., TCEP or DTT) if cysteines are in disulfide bonds.
-
Maleimide-PEG3-Linker (e.g., Maleimide-PEG3-Drug).
-
Anhydrous DMSO or DMF.
-
Conjugation Buffer: Phosphate buffer containing EDTA (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2).
-
Desalting column.
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol).
Procedure:
-
Protein Preparation and Reduction (if necessary):
-
If the protein's sulfhydryl groups are involved in disulfide bonds, they must first be reduced.
-
Incubate the protein with a 10- to 20-fold molar excess of a reducing agent like TCEP for 1 hour at room temperature.
-
Crucially, remove the reducing agent using a desalting column equilibrated with degassed Conjugation Buffer before adding the maleimide linker.[14]
-
-
Maleimide-PEG3-Linker Stock Solution Preparation:
-
Allow the Maleimide-PEG3-Linker vial to reach room temperature.
-
Dissolve the linker in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG3-Linker to the reduced protein solution.
-
The reaction should be performed in an oxygen-free environment (e.g., by purging with nitrogen or argon) to prevent re-oxidation of sulfhydryls.
-
Mix gently.
-
-
Incubation:
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction is typically faster than NHS-ester chemistry.
-
-
Quenching:
-
Add a quenching solution, such as L-cysteine, to a final concentration of ~1 mM to react with any excess maleimide groups. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate using a desalting column or size-exclusion chromatography to remove unreacted linker and quenching agent.
-
-
Characterization:
-
Analyze the final conjugate to determine the degree of labeling and confirm purity.
-
Visualizations of Workflows and Concepts
Diagrams rendered in DOT language illustrate key experimental workflows and the conceptual advantages of using PEG3 spacers.
Caption: Workflow for NHS-Ester-PEG3 Conjugation to Primary Amines.
Caption: Logical Flow of PEG3 Spacer Advantages in ADCs.
Caption: Simplified Experimental Workflow of Bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. benchchem.com [benchchem.com]
The Strategic Application of DBCO-PEG3-C1-acid in the Development of Next-Generation Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the drug, plays a pivotal role in the stability, efficacy, and safety of the ADC. Among the advanced linker technologies, DBCO-PEG3-C1-acid has emerged as a valuable tool, offering a unique combination of properties that facilitate the development of robust and effective ADCs. This technical guide provides a comprehensive overview of this compound, its core attributes, and its application in ADC development, complete with experimental protocols and quantitative data to inform and guide researchers in the field.
This compound is a heterobifunctional linker that leverages the power of copper-free click chemistry. It features a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a short polyethylene (B3416737) glycol (PEG3) spacer, and a terminal carboxylic acid (C1-acid) for payload attachment. This modular design allows for a highly efficient and bioorthogonal conjugation strategy, enabling the precise construction of ADCs with desirable pharmacokinetic and pharmacodynamic properties.
Core Attributes of this compound
The unique structural features of this compound impart several key advantages in the context of ADC development:
-
Bioorthogonal Conjugation: The DBCO group reacts specifically and efficiently with azide-functionalized molecules via SPAAC.[1] This copper-free click chemistry reaction is bioorthogonal, meaning it does not interfere with native biological processes, ensuring that the conjugation is highly specific and occurs under mild, physiological conditions.[1] This preserves the integrity and function of the antibody.[2]
-
Enhanced Hydrophilicity: The PEG3 spacer is a short, hydrophilic chain that improves the overall solubility of the ADC.[3] This is particularly beneficial when working with hydrophobic payloads, as it can help to prevent aggregation and improve the pharmacokinetic profile of the conjugate.[3]
-
Precise Spacer Length: The three-unit PEG spacer provides a defined and optimal distance between the antibody and the payload. This can minimize steric hindrance, allowing both the antibody and the drug to exert their functions effectively.[3]
-
Versatile Payload Attachment: The terminal carboxylic acid provides a versatile handle for the attachment of a wide range of payloads containing a compatible functional group, typically an amine, through stable amide bond formation.
Structure and Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Molecular Formula | C27H30N2O7 | [4] |
| Molecular Weight | 494.54 g/mol | [4] |
| CAS Number | 2249926-65-4 | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | [5] |
ADC Development Workflow using this compound
The development of an ADC using a this compound linker typically follows a multi-step process, from initial antibody and payload modification to final ADC characterization and evaluation.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the development and evaluation of ADCs using the this compound linker.
Antibody Modification with Azide Groups
This protocol describes the introduction of azide functional groups onto the antibody, typically by modifying lysine (B10760008) residues.
-
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS ester (or similar azide-functionalization reagent)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
-
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of primary amines (e.g., Tris buffer) and preservatives like sodium azide by buffer exchange into PBS, pH 7.4, using a desalting column. Adjust the antibody concentration to 1-5 mg/mL.
-
NHS-Azide Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMSO.
-
Reaction: Add a 10-20 fold molar excess of the NHS-Azide solution to the antibody solution. The final DMSO concentration should be kept below 10% to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted NHS-Azide by buffer exchange into PBS, pH 7.4, using a desalting column. Repeat the buffer exchange process at least three times.
-
Conjugation of Azide-Modified Antibody with DBCO-Functionalized Payload
This protocol details the copper-free click chemistry reaction between the azide-modified antibody and a payload that has been pre-functionalized with this compound.
-
Materials:
-
Azide-modified antibody
-
DBCO-functionalized payload (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
-
Procedure:
-
Reaction Setup: Add a 1.5 to 5-fold molar excess of the DBCO-functionalized payload solution to the purified azide-modified antibody solution.[1]
-
Incubation: Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature.[5]
-
Purification: Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the average DAR and the distribution of drug-loaded species.[6]
-
Instrumentation:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
-
Mobile Phases:
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
-
Procedure:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Inject the sample onto the HIC column.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=2, DAR=4, etc.).
-
Calculate the area of each peak.
-
The average DAR is calculated using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i)
-
-
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the amount of payload that remains conjugated to the antibody over time.
-
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Affinity capture beads (e.g., Protein A/G)
-
LC-MS/MS system
-
-
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
ADC Capture: At each time point, capture the ADC from the plasma sample using affinity capture beads.
-
Analysis: Analyze the captured ADC using LC-MS to determine the average DAR at each time point.
-
Data Analysis: Plot the average DAR as a function of time to assess the stability of the ADC in plasma.
-
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC by measuring its ability to kill cancer cells in culture. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.[7]
-
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
ADC and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates and allow them to attach overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and the unconjugated antibody for 72-96 hours.
-
Viability Measurement: Add the cell viability reagent to each well and measure the signal according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to untreated control cells.
-
Plot the cell viability as a function of ADC concentration.
-
Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.
-
-
Quantitative Data for ADCs with DBCO-PEG Linkers
While specific data for ADCs constructed with this compound is not extensively available in the public domain, the following table summarizes representative quantitative data for ADCs developed using similar DBCO-PEG linkers, targeting common cancer antigens.
| ADC Target | Linker-Payload | Average DAR | Plasma Stability (7 days) | In Vitro Cytotoxicity (IC50) | Reference |
| HER2 | DBCO-PEG-MMAE | 2.0 | >95% | 15-50 ng/mL (HER2-positive cells) | [8][9] |
| TROP2 | DBCO-PEG-SN-38 | 7.6 | High (stable linker) | ORR: 36.4% | [10][11] |
| Nectin-4 | DBCO-PEG-MMAE | 8.0 | High (stable conjugation) | ORR: 45% | [12][13] |
ORR: Objective Response Rate from clinical or preclinical studies.
Signaling Pathways Targeted by ADCs
ADCs developed with this compound can be designed to target a variety of cancer-associated antigens that are involved in key signaling pathways promoting tumor growth and survival. Below are representations of some of these pathways.
Conclusion
This compound stands out as a highly valuable and versatile linker for the development of advanced antibody-drug conjugates. Its reliance on copper-free click chemistry ensures a biocompatible and highly specific conjugation process, while the integrated PEG spacer enhances the physicochemical properties of the resulting ADC. The detailed protocols and representative data presented in this guide offer a solid foundation for researchers and drug developers to harness the potential of this linker in creating next-generation targeted cancer therapies. As the field of ADCs continues to evolve, the strategic implementation of well-designed linkers like this compound will be paramount in realizing the full therapeutic promise of this powerful class of biopharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Innovative Site-Specific Anti-HER2 Antibody-Drug Conjugate with High Homogeneity and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Advances in Trop-2 targeted antibody-drug conjugates for breast cancer: mechanisms, clinical applications, and future directions [frontiersin.org]
- 11. Novel TROP2 antibody–drug conjugates for treatment of HER2-negative metastatic breast cancer patients with brain metastases: a promising option☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adcentrx Therapeutics to Present Preclinical Data for Nectin-4 ADC Program at the American Association for Cancer Research (AACR) Annual Meeting 2024 [prnewswire.com]
- 13. innate-pharma.com [innate-pharma.com]
An In-Depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has rapidly emerged as a cornerstone of bioorthogonal chemistry, providing a powerful and versatile tool for the covalent ligation of molecules in complex biological systems.[1][2] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds efficiently without the need for a cytotoxic copper catalyst, making it exceptionally well-suited for applications in living cells, tissues, and whole organisms.[2][3] The reaction's driving force is the high ring strain of a cyclooctyne (B158145), the smallest stable cyclic alkyne, which dramatically lowers the activation energy of the [3+2] cycloaddition with an azide (B81097) to form a stable triazole linkage.[1][3]
The bioorthogonal nature of SPAAC is a key advantage; the azide and strained alkyne functional groups are largely absent in biological systems and do not cross-react with native functional groups.[3] This exquisite selectivity allows for the precise and specific labeling of biomolecules in their native environment.[3] This technical guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data, detailed experimental protocols, and visualizations of key workflows to empower researchers in drug development and the broader scientific community to effectively harness this powerful technology.
Core Principles of SPAAC
The fundamental mechanism of SPAAC is a Huisgen 1,3-dipolar cycloaddition, a concerted pericyclic reaction where the azide acts as a 1,3-dipole and the strained alkyne serves as the dipolarophile.[1] The significant ring strain of the cyclooctyne, estimated to be around 18 kcal/mol, is released upon the formation of the more stable, fused triazole ring system.[3] This release of strain enthalpy is the primary driving force for the reaction to proceed spontaneously under physiological conditions (aqueous environment, neutral pH, and ambient temperature).[3][4]
The reaction kinetics are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne.[1] Significant research has focused on developing new cyclooctyne derivatives with enhanced reactivity and stability to broaden the applicability of SPAAC.[5]
Quantitative Data: Reaction Kinetics of Common Cyclooctynes
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k). The choice of cyclooctyne is a critical experimental parameter, with different derivatives offering a trade-off between reactivity, stability, and hydrophilicity. The following table summarizes the second-order rate constants for the reaction of several widely used cyclooctynes with benzyl (B1604629) azide, a standard reference azide.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| Dibenzocyclooctyne | DBCO / DIBAC | ~0.6 - 1.0[2] | High reactivity, widely used for biomolecule labeling and imaging.[2] |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7[2] | Versatile and biocompatible, suitable for cell surface labeling.[2] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1[2] | Slower kinetics but smaller and less lipophilic than DBCO.[2] |
| Difluorinated cyclooctyne | DIFO | ~0.2 - 0.8[6] | Biocompatible and used in drug discovery and live-cell imaging.[2] |
| Biarylazacyclooctynone | BARAC | > 1.0[6] | Extremely reactive, ideal for in vivo imaging in sensitive environments.[2] |
Note: Reaction rates can be influenced by the solvent, temperature, and the specific azide used.[2]
Experimental Protocols
Protocol 1: General Protein Labeling using DBCO-NHS Ester
This protocol describes a common method for labeling a protein with a DBCO moiety for subsequent reaction with an azide-functionalized molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester (e.g., 10 mM stock in anhydrous DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., desalting column)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to prevent protein denaturation.[6]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester and quenching agent using a desalting column equilibrated with the desired storage buffer.
Protocol 2: Live-Cell Imaging of Azide-Labeled Glycans
This protocol outlines the metabolic labeling of cell surface glycans with an azide-containing sugar, followed by fluorescent labeling via SPAAC.
Materials:
-
Adherent mammalian cells (e.g., HeLa)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
Procedure:
-
Metabolic Labeling: Culture cells in the presence of 25-50 µM Ac₄ManNAz in the complete medium for 24-48 hours. This allows for the metabolic incorporation of the azide sugar into cell surface glycans.
-
SPAAC Reaction:
-
Wash the cells twice with warm PBS.
-
Incubate the cells with 10-50 µM of the DBCO-conjugated fluorophore in fresh, pre-warmed culture medium for 15-60 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.
-
The cells are now ready for imaging using fluorescence microscopy.
-
Protocol 3: Synthesis of DBCO-NHS Ester
This protocol provides a general overview of the synthesis of a commonly used DBCO-NHS ester.
Procedure Overview: The synthesis of DBCO-NHS ester typically involves a multi-step process starting from commercially available precursors. A key step is the construction of the dibenzoannulated eight-membered ring containing the strained alkyne. This is often followed by the introduction of a carboxylic acid functionality, which is then activated to the N-hydroxysuccinimidyl (NHS) ester. The NHS ester is a reactive intermediate that readily couples with primary amines on biomolecules.
Mandatory Visualizations
Caption: The core reaction mechanism of SPAAC.
Caption: A generalized experimental workflow for SPAAC-mediated bioconjugation.
Caption: Workflow for synthesizing an Antibody-Drug Conjugate (ADC) using SPAAC.
References
Methodological & Application
Application Notes and Protocols: Conjugation of DBCO-PEG3-C1-acid to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctyne (DBCO) reagents are at the forefront of bioorthogonal chemistry, enabling highly specific and efficient copper-free click chemistry reactions. The DBCO-PEG3-C1-acid linker is a versatile heterobifunctional molecule that allows for the covalent attachment of the DBCO moiety to primary amine-containing biomolecules. This is typically achieved through the formation of a stable amide bond. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal tool for various applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and molecular imaging probes.[1][2]
The conjugation of this compound to a primary amine is a two-step process. First, the carboxylic acid group of the linker is activated to create a more reactive species. A common and effective method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4][5][6][7] This forms a semi-stable NHS ester that readily reacts with primary amines in a second step to form a covalent amide linkage.[1]
These application notes provide detailed protocols for the activation of this compound and its subsequent conjugation to primary amine-containing molecules, such as proteins.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Activation and Amine Coupling
| Parameter | Activation Step (EDC/NHS) | Amine Coupling Step |
| pH | 4.5 - 7.2 (Optimal: 5.0 - 6.0)[4] | 7.0 - 8.5[3] |
| Temperature | Room Temperature[3][4] | Room Temperature or 4°C[8] |
| Reaction Time | 15 - 60 minutes[4][8] | 30 minutes - 4 hours (or overnight at 4°C)[8] |
| Molar Ratio (Linker:EDC:NHS) | 1 : 1.1 : 1.2 (starting point)[2] | - |
| Molar Excess of DBCO-NHS ester to Protein | - | 5 to 20-fold[2][8] |
Table 2: Troubleshooting Common Issues in DBCO-Amine Conjugation
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive EDC or NHS (hydrolyzed).- Incorrect pH of reaction buffers.- Presence of primary amine-containing buffers (e.g., Tris, Glycine) in the activation step.[3] | - Use fresh, anhydrous EDC and NHS.- Carefully adjust and verify the pH of all buffers before use.- Use non-amine containing buffers like MES for the activation step and PBS or Borate buffer for the coupling step.[4] |
| Protein Precipitation | - High concentration of organic solvent (e.g., DMSO, DMF) used to dissolve the DBCO linker.- High degree of labeling leading to increased hydrophobicity. | - Keep the final concentration of the organic solvent below 10-20% (v/v).[2][8]- Optimize the molar ratio of the DBCO-linker to the protein to achieve a lower degree of labeling. |
| Non-specific Binding | - Residual unreacted DBCO-linker or byproducts. | - Ensure efficient removal of excess reagents after the quenching step using desalting columns or dialysis. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC and NHS
This protocol describes the conversion of the carboxylic acid moiety of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[4]
-
Reaction tubes
Procedure:
-
Prepare this compound solution: Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
-
Prepare EDC and NHS solutions: Immediately before use, prepare solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
Reaction Setup: In a reaction tube, combine the this compound solution, NHS solution, and EDC solution. A recommended starting molar ratio is 1:1.2:1.1 (DBCO-acid:NHS:EDC).[2]
-
Incubation: Allow the reaction to proceed at room temperature for 15-60 minutes.[4]
-
Use Immediately: The resulting DBCO-PEG3-C1-NHS ester is sensitive to hydrolysis and should be used immediately for conjugation to the primary amine-containing molecule.
Protocol 2: Conjugation of Activated DBCO-PEG3-C1-NHS Ester to a Primary Amine-Containing Protein
This protocol details the reaction of the activated DBCO-linker with a protein, such as an antibody.
Materials:
-
Activated DBCO-PEG3-C1-NHS ester (from Protocol 1)
-
Protein containing primary amines (e.g., antibody) in a suitable buffer
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer, such as PBS, at a pH between 7.2 and 8.0. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Reaction Setup: Add the freshly prepared DBCO-PEG3-C1-NHS ester solution to the protein solution. A 10-20 fold molar excess of the DBCO-linker to the protein is a common starting point.[2] The final concentration of the organic solvent should be kept below 10-20%.[2][8]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3][8]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[8]
-
Purification: Remove excess, unreacted DBCO-linker and quenching reagents by using a desalting column, dialysis, or size-exclusion chromatography.[8]
-
Characterization: The resulting DBCO-conjugated protein can be characterized by methods such as UV-Vis spectroscopy to determine the degree of labeling.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Click chemistry and optogenetic approaches to visualize and manipulate phosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 6. Glycan Labeling [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Labeling Proteins with DBCO-PEG3-C1-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of proteins with DBCO-PEG3-C1-acid, a key reagent in copper-free click chemistry. This method is central to various biomedical research and drug development applications, including the synthesis of antibody-drug conjugates (ADCs), the development of targeted imaging agents, and the construction of PROTACs (PROteolysis TArgeting Chimeras).[1] The protocol leverages the bioorthogonal reaction between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][3] This reaction is highly specific and can be performed under physiological conditions without the need for a toxic copper catalyst, preserving the integrity and function of sensitive biomolecules.[][4]
The this compound is first activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., the side chains of lysine (B10760008) residues) on the surface of the target protein to form a stable amide bond.[1][5] The incorporated DBCO moiety can then be conjugated to any azide-containing molecule for a wide range of applications.
Experimental Protocols
This section details the step-by-step methodology for activating this compound, conjugating it to a target protein, and purifying the resulting DBCO-labeled protein.
Materials and Reagents
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
-
Analytical equipment for characterization (e.g., UV-Vis spectrophotometer, HPLC, Mass Spectrometer)
Protocol 1: Activation of this compound to DBCO-PEG3-C1-NHS Ester
This protocol describes the in situ activation of the carboxylic acid to a more reactive NHS ester.
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation Reaction:
Protocol 2: Protein Labeling with Activated DBCO-PEG3-C1-NHS Ester
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris or glycine (B1666218) will compete for reaction with the NHS ester and should be avoided.[6]
-
The protein concentration should ideally be between 1-5 mg/mL.[7]
-
-
Conjugation Reaction:
-
Add the freshly prepared DBCO-PEG3-C1-NHS ester solution to the protein solution. The molar excess of the DBCO linker relative to the protein can be varied to control the degree of labeling. A starting point of 10- to 20-fold molar excess is recommended.[1][5]
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept below 20% to avoid protein denaturation.[5]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5]
-
-
Quenching the Reaction:
Protocol 3: Purification of DBCO-Labeled Protein
Purification is crucial to remove unreacted DBCO reagent and other byproducts. The choice of method depends on the protein's size and properties.
-
Size-Exclusion Chromatography (Desalting Columns):
-
High-Performance Liquid Chromatography (HPLC):
-
For higher resolution purification, various HPLC methods can be employed, such as Ion-Exchange (IEX), Hydrophobic Interaction (HIC), or Reverse-Phase (RP-HPLC).[5]
-
-
Dialysis:
-
For larger volumes and proteins, dialysis against a suitable buffer (e.g., PBS) can be used to remove small molecule impurities.
-
Protocol 4: Characterization of DBCO-Labeled Protein
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the number of DBCO molecules per protein molecule, can be determined using a UV-Vis spectrophotometer.[6]
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 309 nm (for DBCO).[6][7]
-
The concentration of the protein and DBCO can be calculated using the Beer-Lambert law with their respective extinction coefficients. The molar extinction coefficient for DBCO at 309 nm is approximately 12,000 M⁻¹cm⁻¹.[6]
-
A correction factor may be needed for the DBCO absorbance contribution at 280 nm.[7]
-
-
Mass Spectrometry:
-
Confirm the successful conjugation and determine the exact mass of the labeled protein using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[1] The mass increase corresponds to the addition of the DBCO-PEG3-C1 moiety.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the protein labeling protocol.
| Parameter | Recommended Range | Reference |
| Molar Excess of DBCO-NHS Ester to Protein | 5- to 50-fold | [3][5] |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | [5] |
| Reaction pH | 7.0-9.0 | [6] |
| DMSO/DMF Concentration in Reaction | < 20% | [5] |
| Protein Recovery (Desalting Column) | > 85% | [3][5] |
| Parameter | Value | Reference |
| Molar Extinction Coefficient of DBCO at 309 nm | 12,000 M⁻¹cm⁻¹ | [6] |
| DBCO-labeled Protein Stability | Stable for up to a month at -20°C | [8] |
Visualizations
Experimental Workflow
Caption: Workflow for labeling proteins with this compound.
Application in Cell-Based Assays
Caption: Application of DBCO-labeled proteins in targeted cell-based assays.
References
Application Notes: DBCO-PEG3-C1-acid for Cell Surface Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted labeling of cell surface proteins and glycans is a cornerstone of modern biological research and therapeutic development. DBCO-PEG3-C1-acid is a versatile chemical tool designed for this purpose, enabling the stable and specific conjugation of molecules to the cell surface. This linker utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.[1][2][3] The reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group, forming a stable triazole linkage without the need for cytotoxic copper catalysts, making it ideal for live-cell applications.[1][2]
The this compound linker features three key components:
-
DBCO group: The strained alkyne that reacts specifically with azides.
-
PEG3 spacer: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility and reduces steric hindrance.[4][5][6]
-
C1-acid: A terminal carboxylic acid that allows for covalent attachment to primary amines (e.g., on antibodies, proteins, or other probes) after activation.
This document provides detailed protocols for the use of this compound in a two-stage cell surface labeling strategy: first, the metabolic incorporation of azide groups onto the cell surface glycocalyx, and second, the conjugation of a DBCO-functionalized probe to these azide-tagged cells.
Principle of the Method
The overall strategy involves two main phases:
-
Metabolic Glycoengineering: Cells are cultured with a peracetylated azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz). The cells' metabolic machinery processes this sugar and incorporates it into cell surface glycans, effectively displaying azide groups on the cell exterior.[7][8][9] This creates a specific, bioorthogonal target for the DBCO linker.
-
Bioorthogonal Ligation (Click Chemistry): The this compound is first activated and conjugated to a molecule of interest (e.g., an antibody or a fluorescent dye). This DBCO-functionalized molecule is then introduced to the azide-labeled cells. The DBCO and azide groups react spontaneously via SPAAC, resulting in the covalent and specific labeling of the cell surface.[3]
Core Applications
-
Targeted Drug Delivery: Conjugating cytotoxic drugs to antibodies for the development of Antibody-Drug Conjugates (ADCs).[5][10]
-
Cellular Imaging: Labeling cells with fluorescent dyes for tracking and visualization by microscopy or flow cytometry.[3][7]
-
Immune Cell Interaction Studies: Tagging specific cell populations to study cell-cell recognition and interaction.
-
Proteomics: Isolating and identifying cell surface glycoproteins.[9]
Data Presentation
Table 1: Recommended Reagent Concentrations and Molar Ratios for Antibody Conjugation
| Step | Reagent | Recommended Molar Excess (relative to Antibody) | Typical Concentration |
| Activation of this compound | EDC | 2-5 fold (relative to DBCO-acid) | - |
| NHS/Sulfo-NHS | 1.2-2 fold (relative to DBCO-acid) | - | |
| Conjugation to Antibody | Activated DBCO-NHS Ester | 10-30 fold | 1-10 mg/mL Antibody |
| Labeling of Azide-Modified Cells | DBCO-conjugated Antibody | - | 1-10 µg/mL |
Table 2: Metabolic Labeling Optimization
| Cell Line | Azide Sugar | Concentration (µM) | Incubation Time (hours) | Observed Outcome |
| A549 | Ac4ManNAz | 50 | 24-72 | High fluorescence intensity after labeling with DBCO-Cy5.[7] |
| BT-549 | Ac4ManNAz | 50 | 24 | Optimal cell surface labeling determined by flow cytometry with DBCO-PEG4-Fluor 545.[8] |
| Jurkat | Ac4ManNAz | 25-50 | 48 | Efficient labeling of azide-tagged glycoproteins.[11] |
| NIH 3T3 | Ac4GlcNAz | 100 | 72 | Successful incorporation into extracellular matrix glycans. |
Note: Optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.
Mandatory Visualizations
Caption: Metabolic pathway for incorporating Ac4ManNAz into cell surface glycans.
Caption: Workflow for activating DBCO-acid and conjugating it to an antibody.
Caption: General experimental workflow for cell surface labeling.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Groups
This protocol describes the introduction of azide moieties onto the cell surface using an azide-modified sugar.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in anhydrous DMSO. Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. For example, add 5 µL of 10 mM stock to 1 mL of medium for a 50 µM final concentration.
-
Incubation: Incubate the cells for 24-48 hours under standard culture conditions (e.g., 37°C, 5% CO2) to allow for the metabolic incorporation of the azide sugar into cell surface glycans.[8]
-
Harvesting and Washing: Gently harvest the cells. Wash the cells three times with ice-cold PBS to remove any unincorporated azide sugar. The cells are now ready for labeling with a DBCO-conjugated molecule.
Protocol 2: Activation of this compound and Conjugation to an Antibody
This protocol details the conversion of the carboxylic acid on the linker to an amine-reactive N-hydroxysuccinimide (NHS) ester and subsequent conjugation to a primary amine-containing protein, such as an antibody.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous DMSO or DMF
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
Part A: Activation of this compound
-
Reagent Preparation: Allow EDC and NHS to equilibrate to room temperature before opening. Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Activation Reaction: In a microcentrifuge tube, combine the this compound, EDC, and NHS in Activation Buffer. Use a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the DBCO-acid.[12]
-
Incubation: Vortex briefly and incubate for 15-30 minutes at room temperature to form the DBCO-PEG-NHS ester.[12]
Part B: Conjugation to Antibody
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS (pH 7.4).[12] Ensure the buffer is free of primary amines (e.g., Tris) and additives like sodium azide.[1]
-
Conjugation Reaction: Add the freshly activated DBCO-NHS ester solution to the antibody solution. A 10- to 20-fold molar excess of the activated linker to the antibody is a recommended starting point.[5] The final concentration of DMSO or DMF should not exceed 10-20% (v/v) to maintain antibody integrity.[2][5]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle shaking.[12]
-
Quenching (Optional but Recommended): Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[12]
-
Purification: Remove excess, unreacted DBCO linker using a desalting column or dialysis against PBS.[12]
-
Characterization: Determine the concentration of the purified DBCO-conjugated antibody. The degree of labeling can be assessed by UV-Vis spectroscopy, as DBCO has a characteristic absorbance around 310 nm.[1]
Protocol 3: Labeling of Azide-Modified Cells and Analysis by Flow Cytometry
This protocol describes the final labeling step of azide-modified cells with the DBCO-conjugated antibody for analysis by flow cytometry.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated antibody (from Protocol 2)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Secondary fluorescently-labeled antibody (if the primary antibody is not directly labeled)
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend the washed, azide-labeled cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 cells/mL.
-
Labeling: Add the DBCO-conjugated antibody to the cell suspension at a pre-determined optimal concentration (typically 1-10 µg/mL).
-
Incubation: Incubate the cells for 1-2 hours at 4°C or room temperature with gentle agitation, protected from light if a fluorophore is used.[13]
-
Washing: Wash the cells three times with Flow Cytometry Staining Buffer to remove unbound DBCO-conjugated antibody. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.
-
Secondary Staining (if applicable): If the primary DBCO-antibody is not fluorescent, resuspend the cells in buffer containing a fluorescently-labeled secondary antibody and incubate according to the manufacturer's instructions.
-
Final Wash and Resuspension: Wash the cells twice more as in step 4. Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
-
Flow Cytometry Analysis: Analyze the labeled cells on a flow cytometer using the appropriate lasers and filters for the chosen fluorophore.[3] Include an unlabeled cell control and cells treated with the DBCO-probe but not metabolically labeled with azide sugar as negative controls.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for DBCO-PEG3-C1-acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to DBCO-PEG3-C1-acid in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
The this compound linker is a versatile tool in the synthesis of PROTACs, offering a unique combination of features for efficient and modular PROTAC assembly. It incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic triethylene glycol (PEG3) spacer, and a carboxylic acid functional group for stable amide bond formation. This combination allows for a flexible and robust approach to PROTAC development.
Key Features of this compound:
-
Dibenzocyclooctyne (DBCO) Group: Enables highly efficient and bioorthogonal conjugation to azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry is advantageous for its mild reaction conditions, making it suitable for complex molecule synthesis.
-
Triethylene Glycol (PEG3) Spacer: The hydrophilic PEG3 spacer enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting PROTAC molecule. The linker length is a critical parameter for optimal ternary complex formation and subsequent ubiquitination.
-
Carboxylic Acid (C1-acid) Group: Provides a reactive handle for the stable conjugation to an amine-containing E3 ligase ligand through amide bond formation.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₅NO₅ |
| Molecular Weight | 407.46 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C |
Representative Biological Data for a BRD4-Targeting PROTAC with a PEG-based Linker*
Note: The following data is illustrative for a PROTAC targeting BRD4 using a PEG-based linker and is intended to provide a general understanding of performance metrics. Actual values will vary depending on the specific PROTAC structure and experimental conditions.
| Parameter | Cell Line | Value |
| DC₅₀ (BRD4 Degradation) | MV4-11 | ~1 nM |
| Dₘₐₓ (BRD4 Degradation) | MV4-11 | >90% |
| IC₅₀ (Cell Viability) | MV4-11 | Sub-nanomolar |
Experimental Protocols
Protocol 1: Synthesis of a Representative BRD4-Targeting PROTAC
This protocol describes a two-step synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. The synthesis involves the conjugation of the this compound linker to the E3 ligase ligand pomalidomide (B1683931), followed by a SPAAC reaction with an azide-functionalized BRD4 inhibitor, JQ1-azide.
Step 1: Amide Coupling of this compound and Pomalidomide
-
Dissolution: Dissolve this compound (1.0 equivalent) and pomalidomide (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Activation and Coupling: Add a peptide coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitoring: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the DBCO-linker-pomalidomide conjugate.
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Dissolution: Dissolve the purified DBCO-linker-pomalidomide conjugate (1.0 equivalent) and JQ1-azide (1.1 equivalents) in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. It is advisable to perform the reaction in the dark to prevent any potential light-induced degradation of the DBCO group.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the final PROTAC product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Isolation: Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Protocol 2: Biological Evaluation - Western Blotting for BRD4 Degradation
This protocol is used to determine the efficacy of the synthesized PROTAC in degrading the target protein BRD4 in a cellular context.
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line expressing BRD4 (e.g., MV4-11 acute myeloid leukemia cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximum degradation percentage).
-
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Application Notes and Protocols for DBCO-PEG3-C1-acid in Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG3-C1-acid is a heterobifunctional linker designed for the versatile and efficient modification of surfaces for a wide range of applications, including biosensor development, nanoparticle functionalization, and targeted drug delivery. This molecule incorporates three key features:
-
Dibenzocyclooctyne (DBCO) Group: A strained alkyne that facilitates rapid and highly specific covalent bond formation with azide-containing molecules through copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry. This bioorthogonal reaction proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological molecules.[1][2][3]
-
PEG3 Spacer: A short, hydrophilic triethylene glycol spacer that enhances the water solubility of the linker and the resulting conjugate.[3][4] The PEG spacer also reduces non-specific binding to surfaces and provides spatial separation between the surface and the conjugated biomolecule, which can minimize steric hindrance and improve accessibility for subsequent interactions.[2][5]
-
Carboxylic Acid (C1-acid): A terminal functional group that can be readily activated to form a stable amide bond with primary amine groups present on a variety of surfaces, such as those functionalized with aminosilanes or amine-terminated self-assembled monolayers.[2][6]
The combination of these functionalities allows for a robust, two-step surface modification strategy. First, the this compound is covalently attached to an amine-functionalized surface. Subsequently, an azide-modified molecule of interest (e.g., a protein, peptide, nucleic acid, or small molecule) is specifically "clicked" onto the DBCO-functionalized surface.
Data Presentation
While direct head-to-head comparative studies with specific numerical efficiencies for this compound across a broad range of surfaces are not extensively available in the published literature, the efficiency of DBCO-based conjugations is consistently reported as high to near-quantitative.[1] The following tables summarize key parameters and methods for the quantification of surface modification.
Table 1: Methods for Quantification of this compound Immobilization
| Parameter | Method | Principle | Key Considerations |
| Linker Immobilization | X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition of the surface, allowing for the detection of nitrogen and carbon signals from the immobilized linker. | Provides information on the chemical composition of the surface. |
| Contact Angle Goniometry | Measures the change in surface hydrophilicity/hydrophobicity upon linker immobilization. | A qualitative method to confirm surface modification. | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Detects characteristic vibrational modes of the functional groups in the linker molecule. | Confirms the presence of the linker on the surface. | |
| Biomolecule Conjugation (Click Reaction) | Fluorescence Spectroscopy | An azide-functionalized fluorescent probe is reacted with the DBCO-modified surface, and the fluorescence intensity is measured. | Requires a fluorescently labeled azide. A standard curve is necessary for accurate quantification.[1] |
| UV-Vis Spectroscopy | Monitors the decrease in the characteristic absorbance of the DBCO group (around 309-310 nm) as it is consumed during the reaction with an azide.[1] | Requires a spectrophotometer and knowledge of the molar extinction coefficient of the DBCO reagent.[1] | |
| Quartz Crystal Microbalance (QCM) | Measures the change in mass on the sensor surface upon binding of the azide-modified biomolecule. | Provides real-time monitoring of the binding event. | |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the sensor surface upon biomolecule binding. | Offers high sensitivity for monitoring binding kinetics and affinity.[7] | |
| Mass Spectrometry | Can be used to analyze the conjugated biomolecule after cleavage from the surface to confirm successful modification. | Provides precise mass confirmation of the conjugate.[1] |
Table 2: Illustrative Reaction Parameters for Surface Modification
| Step | Parameter | Typical Range | Notes |
| Carboxylic Acid Activation | This compound Concentration | 1-10 mM | To be optimized for the specific surface and application.[6] |
| EDC:NHS Molar Ratio | 1:0.5 to 2:1 | Freshly prepared EDC/NHS solution is crucial for high activation efficiency.[6] | |
| Activation Time | 15-60 minutes | At room temperature. | |
| Activation Buffer pH | 4.5 - 6.0 | MES buffer is commonly used. | |
| Linker Immobilization | Incubation Time | 1-4 hours at room temperature, or overnight at 4°C | Gentle agitation can improve efficiency.[6] |
| Incubation Buffer | pH 7.2-8.5 | PBS or borate (B1201080) buffer are suitable choices. | |
| Click Reaction | Azide-Molecule Concentration | 1.5 - 10 molar excess relative to surface DBCO groups | Higher excess can drive the reaction to completion.[2] |
| Reaction Time | 1-12 hours | At room temperature or 4°C.[2] | |
| Reaction Buffer | Azide-free buffer (e.g., PBS), pH 7.0-8.5 | Avoid buffers containing sodium azide.[8] |
Experimental Protocols
Protocol 1: Functionalization of Amine-Modified Surfaces with this compound
This protocol describes the covalent attachment of this compound to a surface presenting primary amine groups (e.g., aminosilane-coated glass slides, amine-functionalized nanoparticles).
Materials:
-
Amine-functionalized surface
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Ethanolamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO and then dilute to the desired final concentration (e.g., 10 mM) in Activation Buffer.
-
Activate Carboxylic Acid: Immediately before use, prepare a solution of EDC and NHS (or Sulfo-NHS) in cold Activation Buffer (e.g., 100 mM EDC, 25 mM NHS). Mix equal volumes of the DBCO-linker solution and the fresh EDC/NHS solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Surface Preparation: Wash the amine-functionalized surface three times with Coupling Buffer to remove any contaminants and to equilibrate the pH.
-
Linker Conjugation: Aspirate the buffer from the surface and immediately add the activated DBCO-linker solution, ensuring the entire surface is covered.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Remove the linker solution and wash the surface thoroughly three times with PBST to remove any unreacted linker and by-products.
-
Quenching (Optional but Recommended): To deactivate any remaining active NHS esters on the surface, incubate with Quenching Buffer for 15-30 minutes at room temperature.
-
Final Wash: Wash the surface three times with PBST and once with deionized water. The surface is now DBCO-functionalized and ready for the click reaction.
Protocol 2: Click Chemistry Conjugation of an Azide-Modified Biomolecule to a DBCO-Functionalized Surface
This protocol describes the covalent attachment of an azide-modified biomolecule to the DBCO-functionalized surface prepared in Protocol 1.
Materials:
-
DBCO-functionalized surface
-
Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)
-
Reaction Buffer: PBS, pH 7.4 (ensure it is azide-free)
-
Washing Buffer: PBST
-
Blocking Buffer (Optional): e.g., 1% Bovine Serum Albumin (BSA) in PBS
Procedure:
-
Prepare Biomolecule Solution: Dissolve the azide-modified biomolecule in the Reaction Buffer to the desired concentration. The optimal concentration will depend on the biomolecule and the desired surface density and should be determined empirically.
-
Immobilization Reaction: Add the biomolecule solution to the DBCO-functionalized surface. Incubate for 2-12 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Remove the biomolecule solution and wash the surface extensively with PBST to remove any non-covalently bound molecules.
-
Blocking (Optional): To prevent non-specific binding in subsequent assays, the surface can be incubated with a blocking buffer for 1 hour at room temperature.
-
Final Wash: Wash the surface three times with PBS. The surface is now functionalized with the desired biomolecule and ready for use in downstream applications.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Poly(ethylene glycol)-based biosensor chip to study heparin–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
Application Notes and Protocols for DBCO-PEG3-C1-Acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions for the conjugation of DBCO-PEG3-C1-acid to amine-containing molecules and their subsequent reaction with azide-functionalized entities. This bifunctional linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced cellular imaging probes.[1][2][3][4][5]
The conjugation process involves two primary stages:
-
Activation of the Carboxylic Acid: The terminal carboxylic acid of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a semi-stable NHS ester.[2][6] This activated intermediate readily reacts with primary amines on biomolecules to form a stable amide bond.[2][7]
-
Copper-Free Click Chemistry: The dibenzocyclooctyne (DBCO) group reacts with an azide-functionalized molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[6][8] This bioorthogonal reaction is highly efficient and occurs under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological samples.[6][8]
Data Presentation
The following tables summarize the key quantitative parameters for the successful conjugation of this compound.
Table 1: Recommended Molar Excess of Reagents for Carboxylic Acid Activation
| Reagent | Molar Excess (relative to this compound) | Reference(s) |
| EDC | 1.2 to 5-fold | [2][4] |
| NHS/Sulfo-NHS | 1.2 to 2-fold | [2][4] |
Table 2: Recommended Reaction Conditions for Amine Coupling
| Parameter | Recommended Condition | Reference(s) |
| Molar Excess of Activated Linker (to protein) | 1.5 to 20-fold (optimization required) | [2][4] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | [2][4] |
| pH | 7.2 - 8.5 | [6][9] |
| Quenching Agent Concentration | 20-100 mM (e.g., Tris-HCl, glycine) | [2][6] |
Table 3: Recommended Reaction Conditions for Copper-Free Click Chemistry (SPAAC)
| Parameter | Recommended Condition | Reference(s) |
| Molar Excess of DBCO-Molecule (to azide-molecule) | 1.5 to 4-fold | [10][11] |
| Reaction Time | < 12 hours (can be overnight) | [10] |
| Temperature | 4°C to 37°C | [10] |
| pH | 7.0 - 7.4 | [6][12] |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Protein
This protocol details the covalent attachment of this compound to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).
Materials:
-
This compound
-
Amine-containing protein (e.g., antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[6]
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.[6]
-
Prepare the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired amount of this compound stock solution with the appropriate volume of Activation Buffer.
-
Add a 1.2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of Sulfo-NHS to the this compound solution.[2][4]
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature to form the activated NHS ester.[2][4]
-
-
Conjugation to the Amine-Containing Protein:
-
Immediately add the activated DBCO-NHS ester solution to the protein solution. A 1.5 to 20-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized for your specific application.[2][4]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[2][4]
-
-
Quenching the Reaction:
-
Purification of the DBCO-Modified Protein:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[2]
-
-
Characterization:
-
Analyze the purified conjugate using methods such as SDS-PAGE to confirm conjugation and mass spectrometry to determine the degree of labeling.[2]
-
Protocol 2: Copper-Free Click Chemistry (SPAAC) Reaction
This protocol describes the reaction of the DBCO-modified protein with an azide-functionalized molecule.
Materials:
-
DBCO-modified protein (from Protocol 1)
-
Azide-functionalized molecule
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4[6][12]
Procedure:
-
Reaction Setup:
-
Incubation:
-
Purification of the Final Conjugate:
-
Remove any unreacted azide-functionalized molecule and other small molecules using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Further purification, if necessary, can be performed using liquid chromatography methods such as reverse-phase HPLC or ion-exchange HPLC.[11]
-
-
Validation:
-
Validate the final conjugate using SDS-PAGE to observe the shift in molecular weight.[11]
-
Mandatory Visualization
Caption: Experimental workflow for this compound conjugation.
Caption: Signaling pathway for Antibody-Drug Conjugate (ADC) synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 9. broadpharm.com [broadpharm.com]
- 10. interchim.fr [interchim.fr]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
Application Note: Purification of DBCO-Labeled Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conjugation of proteins with dibenzocyclooctyne (DBCO) is a fundamental technique in bioconjugation, enabling highly specific and bioorthogonal copper-free click chemistry reactions. This Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is extensively used to create antibody-drug conjugates (ADCs), diagnostic imaging agents, and other advanced protein-based tools.[1] A critical step following the labeling reaction is the purification of the DBCO-protein conjugate. Effective purification is essential to remove unreacted DBCO reagents and other impurities that can interfere with downstream applications, ensuring the safety, efficacy, and reproducibility of the final product.[2]
This application note provides detailed protocols for the purification of DBCO-labeled proteins using common and effective chromatography techniques. It includes a comparison of methods, quantitative data expectations, and troubleshooting guidance to assist researchers in achieving high-purity protein conjugates.
Overview of the DBCO Labeling and Purification Workflow
The general process involves three main stages:
-
Conjugation: A target protein is reacted with a DBCO-containing reagent, most commonly a DBCO-NHS ester that targets primary amines (N-terminus and lysine (B10760008) residues).[1]
-
Purification: The resulting mixture, which contains the desired DBCO-protein conjugate, unlabeled protein, and excess unreacted DBCO reagent, is purified.[1][2]
-
Characterization: The purified conjugate is analyzed to confirm its purity and to determine the Degree of Labeling (DOL).
Figure 1: General workflow for DBCO-protein conjugation, purification, and characterization.
Choosing a Purification Method
The selection of an appropriate purification method is critical and depends on factors such as the properties of the protein, the scale of the reaction, and the required purity of the final conjugate.[3] The most common techniques are Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and desalting spin columns for smaller scales.[1][4]
| Method | Principle | Advantages | Disadvantages | Best For |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size (hydrodynamic volume).[5] | Mild, non-denaturing conditions preserve protein integrity. Excellent for removing small molecules like unreacted DBCO.[4] | Limited resolution for separating protein species with similar sizes (e.g., unlabeled vs. labeled protein). | Routine removal of excess, unreacted DBCO reagent; buffer exchange.[6] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on differences in surface hydrophobicity.[7] | High resolution; can separate proteins with different degrees of labeling (DOL) due to the hydrophobicity of the DBCO group.[1][4] | Requires high salt concentrations for binding, which may not be suitable for all proteins. Method development can be more complex. | Purifying ADCs and other conjugates where the DOL is critical; removing aggregates.[7] |
| Spin Desalting Columns | A rapid form of gel filtration for group separations.[8] | Very fast and convenient for small sample volumes. High protein recovery (>85%).[9] | Primarily for desalting and buffer exchange; not a high-resolution technique. | Quick removal of excess DBCO from small-scale (<5 mL) reactions.[4][9] |
| Dialysis / Buffer Exchange | Separates molecules based on size via a semi-permeable membrane. | Simple and requires minimal specialized equipment. | Slow process (can take overnight) and may not be as efficient for complete removal of small molecules compared to chromatography.[3][4] | Buffer exchange for stable proteins when speed is not a priority. |
Experimental Protocols
Protocol 1: Initial Protein Labeling with DBCO-NHS Ester
This protocol provides a general method for labeling a protein with a DBCO-NHS ester. Optimal conditions, especially the molar excess of the DBCO reagent, should be determined empirically for each protein.[1]
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS)
-
Anhydrous DMSO
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin columns or SEC system
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.[1]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[1] Ensure the final DMSO concentration remains below 20% to avoid protein denaturation.[1]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][10]
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[1]
-
Initial Cleanup (Optional but Recommended): Remove the bulk of the unreacted DBCO-NHS ester using a desalting spin column according to the manufacturer's protocol. This step yields a crude conjugate solution ready for high-resolution purification.[1]
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
SEC is ideal for separating the large protein-DBCO conjugate from the small, unreacted DBCO reagent.
Figure 2: Principle of Size Exclusion Chromatography (SEC) for purification.
Materials:
-
SEC column (e.g., Sephadex G-25, Superdex 200, or equivalent) suitable for the molecular weight of the protein.[8]
-
Chromatography system (e.g., HPLC, FPLC) or gravity flow setup.
-
Equilibration/Elution Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of elution buffer until a stable baseline is achieved on the UV detector (280 nm).
-
Sample Loading: Load the quenched and optionally desalted reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a pre-determined flow rate.[4]
-
Fraction Collection: Collect fractions and monitor the protein elution profile using absorbance at 280 nm. The DBCO-labeled protein will be in the first major peak, while the smaller, unreacted DBCO reagent and quenching agent will elute later.[4]
-
Pooling and Concentration: Pool the fractions corresponding to the purified protein peak and concentrate if necessary using an appropriate method (e.g., centrifugal filters).
Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for high-resolution separation, capable of distinguishing between unlabeled protein and DBCO-labeled species.[7]
Materials:
-
HIC column (e.g., Phenyl, Butyl, or Octyl Sepharose).
-
Chromatography system.
-
Binding Buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Elution Buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
Procedure:
-
Buffer Exchange: Exchange the buffer of the crude conjugate solution into the HIC Binding Buffer using a desalting column or dialysis.
-
Column Equilibration: Equilibrate the HIC column with Binding Buffer.
-
Sample Loading: Load the buffer-exchanged sample onto the column. The DBCO-labeled protein, being more hydrophobic than the unlabeled protein, will bind more strongly.[4]
-
Elution: Elute the bound proteins using a decreasing salt gradient (e.g., a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 10-20 column volumes). Unlabeled protein will elute first, followed by protein species with increasing degrees of DBCO labeling.
-
Fraction Collection and Analysis: Collect fractions across the gradient and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the desired purified conjugate.
Characterization and Data Presentation
After purification, it is crucial to characterize the conjugate to determine its concentration and the Degree of Labeling (DOL).
Calculating the Degree of Labeling (DOL)
The DOL, representing the average number of DBCO molecules per protein, can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for protein) and 309 nm (for DBCO).[1]
-
Measure the absorbance of the purified DBCO-protein solution at 280 nm (A280) and 309 nm (A309).[9]
-
Calculate the protein concentration, correcting for the DBCO's contribution to absorbance at 280 nm.
-
Calculate the DOL using the Beer-Lambert law.
Formula for an IgG Antibody:
-
Protein Conc. (M) = (A₂₈₀ - (A₃₀₉ × 0.90)) / 203,000[9]
-
DBCO Conc. (M) = A₃₀₉ / ε_DBCO (where ε_DBCO is the molar extinction coefficient of DBCO at 309 nm, typically ~12,000 M⁻¹cm⁻¹)
-
DOL = [DBCO Conc.] / [Protein Conc.]
Expected Quantitative Results
The following table summarizes typical quantitative results expected from the purification and characterization process.
| Parameter | Method | Typical Value | Reference |
| Protein Recovery (Desalting) | Spin Desalting Column | > 85% | [1][9] |
| Protein Recovery (HIC) | HIC Chromatography | 50 - 75% | [11] |
| Final Purity | SEC or HIC | > 95% | - |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy | 2 - 8 (for antibodies) | Empirically determined |
| Reaction Time (SPAAC) | Copper-Free Click Chemistry | 2 - 12 hours | [12] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Recovery of Conjugate | - Protein precipitation.[4]- Non-specific binding to the chromatography resin. | - Optimize protein and reagent concentrations.- Screen different resins (e.g., SEC, TFF membranes) to minimize binding.[4] |
| Presence of Unreacted DBCO | - Inefficient removal by the chosen method.- Incorrect SEC column pore size.[4] | - Use a high-resolution method like SEC with the appropriate molecular weight cutoff.- Consider Tangential Flow Filtration (TFF) for scalable removal of small molecules.[4] |
| High Levels of Aggregation | - The DBCO moiety is hydrophobic and can promote self-association.[4]- High degree of labeling. | - Use HIC to separate aggregates from monomeric protein.[7]- Optimize the labeling reaction to achieve a lower DOL.- Include stabilizing excipients in the buffer. |
| Low or No Labeling | - Inactive DBCO-NHS ester (hydrolyzed).- Buffer contains primary amines (e.g., Tris) that compete with the protein. | - Prepare DBCO-NHS ester stock solution fresh in anhydrous DMSO.- Perform labeling in an amine-free buffer like PBS. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting Low Yield in DBCO Conjugation: A Technical Support Guide
Welcome to the technical support center for DBCO (Dibenzocyclooctyne) conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding copper-free click chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that can lead to low or no conjugation yield in a question-and-answer format.
Question 1: I am observing very low or no conjugation. What are the primary reasons for this failure?
Answer: Low or no conjugation in a DBCO-azide reaction can stem from several factors. The most common culprits include issues with the reagents, suboptimal reaction conditions, or steric hindrance. A primary reason is often related to the degradation of the DBCO reagent, especially DBCO-NHS esters, which are sensitive to moisture and can hydrolyze, rendering them inactive.[1] Improper storage can also lead to a loss of DBCO reactivity over time.[1] Other frequent causes include using a suboptimal molar ratio of DBCO to azide (B81097) molecules, inappropriate buffer composition (e.g., the presence of sodium azide), incorrect pH, or insufficient incubation time.[1][2] It is also crucial to confirm that both molecules have been successfully labeled with DBCO and azide, respectively, before proceeding with the conjugation.[2]
Question 2: My protein conjugate is precipitating out of solution. What is causing this and how can I prevent it?
Answer: Protein aggregation and precipitation during DBCO conjugation are often caused by the inherent hydrophobicity of the DBCO molecule.[1][3] Attaching too many DBCO molecules to a protein can significantly increase its hydrophobicity, leading to precipitation.[1] Additionally, high concentrations of organic solvents like DMSO or DMF, used to dissolve the DBCO reagent, can denature and precipitate proteins.[2] To mitigate this, it is recommended to keep the final concentration of the organic co-solvent below 15-20%.[2] Using PEGylated DBCO reagents, which include a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, can also significantly reduce aggregation.[3][4] Optimizing the molar ratio of the DBCO reagent to the protein to avoid excessive labeling is also a critical step.[3][5]
Question 3: How can I be sure that my starting materials are active and ready for conjugation?
Answer: Verifying the activity of your DBCO and azide-functionalized molecules is a critical preliminary step. For DBCO-labeled proteins, you can determine the degree of labeling (DOL), which is the average number of DBCO molecules per protein, using UV-Vis spectrophotometry by measuring the absorbance at 280 nm and 309 nm.[6][7] To confirm that the azide group is present and accessible on the other molecule, you can perform a small-scale test reaction with a DBCO-functionalized fluorescent dye and analyze the product via SDS-PAGE or mass spectrometry.[8] For DBCO reagents, particularly moisture-sensitive NHS esters, it is crucial to use fresh or properly stored aliquots.[7]
Frequently Asked Questions (FAQs)
What is the optimal molar ratio of DBCO to azide for conjugation?
A molar excess of one of the reactants is generally recommended to drive the reaction to completion. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule.[2][7] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can be used, with 7.5 equivalents being a good starting point.[2] If one of your molecules is particularly precious, you can use it as the limiting reagent and add an excess of the other.[2]
What are the recommended temperature and duration for a DBCO-azide reaction?
DBCO-azide reactions are efficient across a range of temperatures, typically from 4°C to 37°C.[2][7] Higher temperatures generally lead to faster reaction rates.[2] Typical reaction times are between 4 to 12 hours at room temperature.[2] For sensitive biomolecules, the reaction can be performed overnight at 4°C.[9][10] In some cases, extending the incubation to 24-48 hours may be necessary to maximize the yield.[2]
Which solvents and buffers are compatible with DBCO click chemistry?
DBCO conjugation is compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF.[2] For biomolecule conjugations, aqueous buffers are preferred.[2] If your DBCO reagent has poor aqueous solubility, it can first be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.[2] It is critical to avoid buffers containing sodium azide, as the azide in the buffer will compete with your azide-labeled molecule for the DBCO reagent.[2][9] Amine-free buffers, such as PBS or HEPES, at a pH of 7-9 are generally recommended for reactions involving NHS esters.[7]
How can I monitor the progress of my DBCO conjugation reaction?
The DBCO group has a characteristic UV absorbance at approximately 309-310 nm.[2][11] You can monitor the reaction's progress by observing the decrease in this absorbance over time as the DBCO is consumed.[2][12]
How should I store my DBCO reagents?
DBCO reagents, especially in solid form, should be stored at -20°C, protected from light and moisture.[9][13] Stock solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C for several days to a few months, but repeated freeze-thaw cycles should be avoided.[13] It is highly recommended to prepare aqueous working solutions fresh for each experiment.[13] DBCO-functionalized antibodies can be stored at -20°C for up to a month, but the reactivity of the DBCO group may decrease over time.[9]
Data Presentation
Table 1: Recommended Reaction Conditions for DBCO-Azide Conjugation
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess.[2][7] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[2][7] |
| Reaction Time | 4 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations.[2] |
| pH | 7.0 to 9.0 | Optimal for protein stability and NHS ester reactivity. Avoid acidic conditions.[7][13] |
| Organic Solvent (e.g., DMSO) | < 20% | Higher concentrations can lead to protein precipitation.[2] |
Table 2: Stability of DBCO in Aqueous Buffers
| pH | Temperature | Incubation Time | Estimated Stability |
| 7.4 (PBS) | 4°C | 48 hours | >95%[13] |
| 7.4 (PBS) | 25°C | 24 hours | 90-95%[13] |
| 7.4 (PBS) | 37°C | 24 hours | 80-85%[13] |
| 5.0 | 25°C | 24 hours | 85-90%[13] |
| 8.5 | 25°C | 24 hours | 90-95%[13] |
Experimental Protocols
Protocol 1: General Protein Conjugation with DBCO-NHS Ester
This protocol outlines a general method for labeling a protein with a DBCO-NHS ester.
-
Reagent Preparation:
-
Conjugation Reaction:
-
Quenching:
-
Removal of Excess Reagent:
-
Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column or size-exclusion chromatography.[6]
-
Protocol 2: Copper-Free Click Chemistry Reaction
This protocol describes the conjugation of a DBCO-functionalized biomolecule to an azide-functionalized biomolecule.
-
Reaction Setup:
-
Mix the DBCO-functionalized biomolecule with a 2-4x molar excess of the azide-modified molecule in a compatible buffer (e.g., PBS).[9]
-
-
Incubation:
-
Purification:
-
Purify the conjugate to remove unreacted starting materials using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.[2]
-
-
Validation:
-
Validate the final conjugate using techniques like SDS-PAGE, which should show a band shift for the conjugated product, or mass spectrometry.[9]
-
Visualizations
Caption: Experimental workflow for DBCO conjugation.
Caption: Troubleshooting logic for low DBCO conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 11. broadpharm.com [broadpharm.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: DBCO Click Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during DBCO (Dibenzocyclooctyne) click chemistry experiments. The information is tailored for researchers, scientists, and drug development professionals to help optimize their conjugation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in DBCO click chemistry?
A1: While DBCO click chemistry is highly specific, a few side reactions can occur. The most prominent is the thiol-yne reaction , where the strained alkyne of the DBCO core reacts with free sulfhydryl groups (thiols), such as those found on cysteine residues in proteins[1]. Another consideration is the degradation of the DBCO molecule itself, which can be initiated by acidic conditions or oxidation. Additionally, if using DBCO-NHS esters, hydrolysis of the NHS ester is a competing reaction that can reduce conjugation efficiency[2][3][4].
Q2: Can I use buffers containing sodium azide (B81097)?
A2: No, it is critical to avoid buffers containing sodium azide [5][6][7][8]. The azide in the buffer will react with the DBCO reagent, effectively quenching it and preventing the desired reaction with your azide-tagged molecule[5][6][7].
Q3: My DBCO reagent has been stored for a while. Could it have degraded?
A3: Yes, DBCO reagents can degrade over time, particularly if not stored properly under dry conditions and protected from light[9]. DBCO-NHS esters are especially sensitive to moisture[2][5]. For long-term storage, it is recommended to keep DBCO reagents as a solid at -20°C[9][6]. Aqueous working solutions should ideally be prepared fresh for each experiment[9]. A DBCO-modified antibody, for instance, was noted to lose about 3-5% of its reactivity towards azides over four weeks when stored at 4°C or -20°C[9][6].
Q4: What is the optimal temperature for DBCO-azide reactions?
A4: DBCO-azide reactions are efficient across a range of temperatures, typically from 4°C to 37°C[5][6]. Higher temperatures generally lead to faster reaction rates[5]. However, for sensitive biomolecules, performing the reaction at 4°C overnight is a common practice to maintain their stability[5][10].
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield in your DBCO click chemistry reaction, several factors could be at play. Use the following guide to troubleshoot the issue.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Degraded DBCO Reagent | Use a fresh aliquot of the DBCO reagent. Ensure that moisture-sensitive reagents like DBCO-NHS esters are brought to room temperature before opening to prevent condensation[5]. |
| Suboptimal Molar Ratio | A molar excess of one reactant is generally recommended. A common starting point is 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 equivalent of the azide-containing molecule. This ratio can be inverted if the azide-modified molecule is more precious[5][10]. For antibody conjugations, a molar excess of 1.5 to 10 equivalents can be used[5]. |
| Inefficient Reaction Conditions | Optimize reaction time and temperature. While reactions are often complete within 4-12 hours at room temperature, extending the incubation time up to 48 hours, especially at lower temperatures (4°C), can improve yields[5]. |
| Presence of Competing Azides | Ensure that your reaction buffers do not contain sodium azide[5][6][7]. |
| Poor Solubility of Reagents | If your DBCO reagent has poor aqueous solubility, first dissolve it in a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous reaction mixture. Keep the final concentration of the organic solvent low (typically under 20%) to prevent protein precipitation[5]. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in DBCO click chemistry.
Issue 2: Non-Specific Labeling or Side Product Formation
The formation of unexpected products can compromise the purity and function of your target molecule.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Thiol-yne Side Reaction | If your biomolecule contains free thiols (cysteines), they can react with DBCO. While the reaction with azides is significantly faster, this side reaction can occur[11]. To minimize this, consider blocking free thiols with a reagent like N-ethylmaleimide (NEM) prior to the click reaction if they are not essential for your molecule's function. Alternatively, ensure the azide-DBCO reaction is driven to completion quickly to outcompete the slower thiol-yne reaction. |
| DBCO Degradation | Under strongly acidic or basic conditions, the DBCO core can degrade. Ensure your reaction is performed within a suitable pH range, typically pH 6-9[9]. Protect your reaction from strong light and oxidizing agents. |
| Hydrolysis of Linkers | If using an NHS ester-functionalized DBCO, hydrolysis is a major competing reaction. Prepare stock solutions in anhydrous DMSO or DMF and use them immediately after preparation. Perform conjugations at a near-neutral pH (6-9) and with concentrated protein solutions to favor the reaction with primary amines over hydrolysis[2]. |
Reaction Pathways: Desired vs. Side Reactions
Caption: Desired vs. side reaction pathways in DBCO chemistry.
Experimental Protocols
Protocol 1: General DBCO-Azide Ligation
This protocol provides a starting point for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule. Optimization may be required for specific applications.
-
Prepare Reagents:
-
Reaction Setup:
-
In a reaction vessel, combine the azide-containing molecule with the DBCO-containing molecule. A common molar ratio is 1.5 to 3 equivalents of DBCO for every 1 equivalent of azide[5][10].
-
If using a stock solution of DBCO in an organic solvent, ensure the final concentration of the organic solvent does not exceed 20% to avoid precipitation of biomolecules[5].
-
-
Incubation:
-
Purification:
Protocol 2: Assessing DBCO Stability
This protocol allows you to quantify the stability of your DBCO-functionalized molecule in a specific aqueous buffer.
-
Materials:
-
DBCO-functionalized molecule
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column and UV detector
-
-
Procedure:
-
Prepare a 10 mM stock solution of the DBCO-functionalized molecule in anhydrous DMSO[9].
-
Dilute the stock solution into the aqueous buffer to a final working concentration (e.g., 1 mM).
-
Incubate the aqueous solution at a chosen temperature (e.g., 25°C or 37°C)[9].
-
At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Analyze the aliquots by RP-HPLC, monitoring the absorbance at ~309 nm to detect the DBCO group[9].
-
Quantify the peak area corresponding to the intact DBCO-molecule over time to determine the rate of degradation.
-
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing the aqueous stability of DBCO.
References
- 1. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. licorbio.com [licorbio.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: DBCO-PEG3-C1-acid Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the labeling efficiency of DBCO-PEG3-C1-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional linker used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs).[1][2][3] It consists of three main parts:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide-functionalized molecules through copper-free click chemistry (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC).[4][5][6] This reaction is highly specific and biocompatible.[6]
-
PEG3 (Triethylene glycol): A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances the water solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance.[7][8]
-
C1-acid (Carboxylic acid): A terminal functional group that can be activated to react with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds.[9][10][11]
Q2: What is the general workflow for labeling a protein with this compound?
The labeling process is a two-step reaction. First, the carboxylic acid group of this compound is activated, typically using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS. This activation creates a more stable, amine-reactive NHS ester. Second, the activated DBCO linker is added to the protein solution, where it reacts with primary amines on the protein surface to form a stable amide bond.
Q3: How can I determine the degree of labeling (DOL) of my protein?
The degree of labeling (DOL), which is the average number of DBCO molecules conjugated to each protein, can be determined using UV-Vis spectrophotometry.[4][12] DBCO has a characteristic absorbance peak around 309 nm, while proteins typically have an absorbance maximum at 280 nm.[5][6] By measuring the absorbance of the purified conjugate at both wavelengths, the DOL can be calculated using the following formula:
DOL = (A₃₀₉ * ε₂₈₀_protein) / [(A₂₈₀ - (A₃₀₉ * CF)) * ε₃₀₉_DBCO]
Where:
-
A₃₀₉ and A₂₈₀ are the absorbances of the conjugate at 309 nm and 280 nm, respectively.
-
ε₂₈₀_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε₃₀₉_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the DBCO absorbance at 280 nm.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling | Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time. | - Purchase fresh EDC and NHS and store them in a desiccator at -20°C. - Allow reagents to warm to room temperature before opening to prevent condensation. - Prepare EDC and NHS solutions immediately before use. |
| Inappropriate Buffer: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the intended reaction. | - Use non-amine, non-carboxylate buffers. For the activation step, 0.1 M MES buffer (pH 4.5-6.0) is recommended. For the conjugation step, use a phosphate-buffered saline (PBS) at pH 7.2-8.5. | |
| Suboptimal pH: The two reaction steps have different optimal pH ranges. | - Perform a two-step reaction. Activate the carboxylic acid at pH 4.5-6.0. Then, adjust the pH to 7.2-8.5 for the conjugation to the amine-containing protein. | |
| Hydrolysis of Intermediates: The activated O-acylisourea intermediate and the NHS ester are susceptible to hydrolysis in aqueous solutions. | - Proceed with the conjugation step immediately after activating the this compound. The half-life of NHS esters decreases significantly as the pH increases.[13][14][15] | |
| Insufficient Molar Excess of Reagents: The ratio of the DBCO linker to the protein is too low. | - Increase the molar excess of the activated this compound to the protein. A 10- to 20-fold molar excess is a common starting point.[16] Optimize this ratio for your specific protein and desired DOL. | |
| Protein Aggregation/Precipitation | Hydrophobicity of DBCO: The DBCO group is hydrophobic. High levels of labeling can increase the overall hydrophobicity of the protein, leading to aggregation. | - Optimize the molar excess of the DBCO linker to achieve the desired DOL without causing aggregation. Molar ratios above 5-10 have been shown to cause precipitation with antibodies.[17] - Consider reducing the protein concentration if aggregation occurs. |
| Suboptimal Buffer Conditions: The reaction buffer may not be optimal for your specific protein's stability. | - Ensure your protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange if necessary. | |
| High Reagent Concentration: High concentrations of EDC or the DBCO-linker can sometimes cause precipitation. | - If using a large excess of EDC or DBCO-linker and observing precipitation, try reducing the concentration. | |
| Inconsistent Labeling Between Batches | Variability in Reagent Quality: Degradation of EDC, NHS, or the this compound. | - Use fresh, high-quality reagents for each experiment and store them properly. |
| Inconsistent Buffer Preparation: Small variations in buffer pH and composition can affect reaction kinetics. | - Prepare buffers carefully and consistently for each experiment. | |
| Inaccurate Protein Concentration: Incorrect estimation of the initial protein concentration will affect the molar ratio calculations. | - Accurately determine the protein concentration before starting the labeling reaction. |
Data Presentation
Influence of Molar Excess on Degree of Labeling (DOL)
The following table provides an example of how the molar excess of a DBCO-ester reagent can influence the final degree of labeling on an antibody (Herceptin). While this data was generated with a DBCO-STP ester, it serves as a useful reference for optimizing reactions with activated this compound.
| Molar Excess of DBCO-STP Ester to Antibody | Achieved Degree of Labeling (DOL) |
| 1 | ~1.5 |
| 2 | ~2.5 |
| 3 | ~3.0 |
| 4 | ~4.0 |
| 5 | ~4.5 |
| 6 | ~5.0 |
| 7 | ~5.5 |
| Data adapted from a study on Herceptin labeling.[12] |
Effect of pH on NHS Ester Hydrolysis
The stability of the activated NHS ester is highly dependent on the pH of the reaction buffer. Higher pH increases the rate of the desired reaction with amines but also accelerates the competing hydrolysis reaction.
| pH | Half-life of NHS Ester (minutes) |
| 8.0 | ~210 |
| 8.5 | ~180 |
| 9.0 | ~125 |
| Data from a study on porphyrin-NHS esters in a carbonate buffer.[14][15] |
Experimental Protocols
Detailed Protocol for Labeling an Antibody with this compound
This protocol describes the activation of the carboxylic acid on this compound using EDC and Sulfo-NHS, followed by conjugation to primary amines on an antibody.
Materials:
-
This compound
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis cassette for purification
Procedure:
Step 1: Reagent Preparation
-
Allow all reagents to equilibrate to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.
-
Immediately before use, prepare stock solutions of EDC (e.g., 100 mM) and Sulfo-NHS (e.g., 100 mM) in Activation Buffer.
-
Ensure the antibody solution is at a suitable concentration (e.g., 1-5 mg/mL) in the Conjugation Buffer. If the antibody is in a buffer containing primary amines, exchange it into the Conjugation Buffer using a desalting column or dialysis.
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of Sulfo-NHS relative to the amount of this compound.
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.
Step 3: Conjugation to the Antibody
-
Immediately add the activated DBCO-Sulfo-NHS ester solution to the antibody solution.
-
The molar excess of the activated linker to the antibody should be optimized based on the desired DOL. A starting point of 10- to 20-fold molar excess is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
Step 4: Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS ester.
Step 5: Purification of the Conjugate
-
Remove the excess, unreacted DBCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
Step 6: Characterization
-
Determine the concentration of the purified antibody-DBCO conjugate.
-
Calculate the Degree of Labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm and 309 nm.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Sulfo DBCO-PEG3-acid, 2566404-75-7 | BroadPharm [broadpharm.com]
- 11. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing DBCO-Azide Click Chemistry Reactions
Welcome to our technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), commonly known as DBCO-azide click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the effect of pH on the reaction rate, troubleshooting common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the DBCO-azide reaction?
A1: The optimal pH for the DBCO-azide reaction generally falls within the range of 7.0 to 9.0.[1] Research indicates that higher pH values tend to increase the reaction rate.[2][3][4] However, the specific buffer system used can influence this trend. For instance, in most buffer systems, the rate increases with pH, but this effect is not observed in HEPES buffer.[2][3][4]
Q2: How does the choice of buffer affect the reaction rate?
A2: The choice of buffer can significantly impact the reaction kinetics. Studies have shown that HEPES buffer at pH 7 yields higher reaction rates compared to PBS at the same pH.[2][3] Borate buffers also facilitate efficient reactions.[2] It is crucial to avoid buffers containing primary amines (e.g., Tris) or sodium azide (B81097), as these can react with DBCO or compete with the azide of interest, respectively.[1][5][6]
Q3: My reaction yield is low. Could pH be the cause?
A3: Yes, suboptimal pH is a common reason for low reaction yields. If the pH is too low (acidic), it can lead to the protonation of the azide, forming hydrazoic acid, which is both toxic and explosive and can inhibit the reaction.[7] Conversely, while higher pH generally favors the reaction, extreme pH values can lead to the degradation of your biomolecules or the DBCO moiety itself. It is recommended to perform a pH optimization experiment for your specific system.
Q4: Can pH affect the stability of my DBCO- and azide-labeled molecules?
A4: Absolutely. DBCO can be susceptible to degradation, particularly at neutral pH over extended periods.[8] Azides are generally stable but can form hazardous hydrazoic acid in the presence of strong acids.[7] For long-term storage of DBCO-modified molecules, it is advisable to use buffers free of azides and thiols and store them at 4°C or -20°C.[1]
Q5: How can I monitor the progress of my DBCO-azide reaction?
A5: The reaction can be conveniently monitored by UV-Vis spectroscopy. DBCO has a characteristic absorbance peak at approximately 310 nm.[5] As the reaction proceeds and DBCO is consumed, the intensity of this peak will decrease, allowing for real-time tracking of the reaction progress.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Suboptimal pH. | Optimize the reaction pH within the 7.0-9.0 range. Test different buffer systems like PBS and HEPES.[1][2][3] |
| Incompatible buffer components. | Ensure your buffer does not contain primary amines (e.g., Tris) or sodium azide.[1][5] | |
| Degradation of DBCO reagent. | Use freshly prepared DBCO solutions. Store DBCO-labeled molecules appropriately (4°C or -20°C in a suitable buffer).[1] DBCO can show instability at neutral pH.[8] | |
| Slow Reaction Rate | Non-optimal pH or buffer. | Increase the pH of the reaction mixture (up to 9.0). Switch to a buffer known to enhance the reaction rate, such as HEPES.[2][3] |
| Low reactant concentration. | Increase the concentration of one or both reactants. | |
| Formation of Side Products | Reaction with buffer components. | As mentioned, avoid amine-containing buffers. |
| Instability of biomolecules at reaction pH. | If your biomolecule is not stable at higher pH, perform the reaction at a lower pH (e.g., 7.0-7.4) for a longer duration. |
Data Presentation: Effect of pH and Buffer on Reaction Rate
The following table summarizes the second-order rate constants for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction between sulfo-DBCO-amine and two different azide-containing molecules (1-azido-1-deoxy-β-D-glucopyranoside and 3-azido-L-alanine) in various buffers and at different pH values.
| Buffer | pH | Temperature (°C) | Azide Reactant | Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85[2][3] |
| HEPES | 7 | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22[2][3] |
| MES | 5 | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | Varies |
| Borate | 10 | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | Varies |
| PBS | 7 | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | Varies |
| HEPES | 7 | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | Varies |
| Borate | 10 | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | up to 1.18[2] |
| PBS | 7 | 25 | 3-azido-L-alanine | Varies |
| HEPES | 7 | 25 | 3-azido-L-alanine | Varies |
Note: "Varies" indicates that while experiments were conducted under these conditions, the specific rate constants are part of a broader range presented in the source material. The electron-donating capacity of the azide also influences the reaction rate.[2][3][4]
Experimental Protocols
Protocol: Kinetic Analysis of the Effect of pH on DBCO-Azide Reaction Rate
This protocol outlines a method to determine the second-order rate constant of a DBCO-azide reaction at different pH values using UV-Vis spectroscopy.
1. Materials:
-
DBCO-functionalized molecule (e.g., sulfo-DBCO-amine)
-
Azide-functionalized molecule
-
A series of buffers at different pH values (e.g., PBS at pH 6.0, 7.4, and 8.5; HEPES at pH 7.0 and 8.0)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
2. Procedure: a. Preparation of Stock Solutions: i. Prepare a stock solution of the DBCO-functionalized molecule in a suitable solvent (e.g., DMSO or water). ii. Prepare a stock solution of the azide-functionalized molecule in the same solvent. b. Reaction Setup: i. For each pH value to be tested, prepare a reaction mixture in a quartz cuvette by diluting the DBCO stock solution into the desired buffer to a final concentration that gives a measurable absorbance at ~310 nm. ii. Equilibrate the cuvette containing the DBCO solution in the spectrophotometer at a constant temperature (e.g., 25°C). c. Initiation of Reaction and Data Acquisition: i. To initiate the reaction, add a small volume of the azide stock solution to the cuvette containing the DBCO solution. The final concentration of the azide should be in large excess (at least 10-fold) compared to the DBCO concentration to ensure pseudo-first-order kinetics. ii. Immediately start monitoring the decrease in absorbance at the λmax of the DBCO reagent (~310 nm) over time. Record data at regular intervals until the reaction is complete (i.e., the absorbance stabilizes). d. Data Analysis: i. Plot the natural logarithm of the absorbance at 310 nm versus time. ii. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs). iii. Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the azide reactant: k₂ = k_obs / [Azide] e. Repeat for each pH value to determine the effect of pH on the reaction rate.
Visualizations
Caption: General workflow for a DBCO-azide conjugation reaction.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. broadpharm.com [broadpharm.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
DBCO-PEG3-C1-acid stability in aqueous buffers
This technical support center provides guidance on the stability of DBCO-PEG3-C1-acid in aqueous buffers for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful use of this reagent in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in aqueous solutions.
| Question | Possible Cause | Solution |
| Low or no conjugation efficiency in my click reaction. | 1. Degradation of this compound: The DBCO group is sensitive to acidic conditions (pH < 5) and can degrade over time in aqueous solutions through oxidation or hydration.[1] 2. Improper storage: Incorrect storage of the solid compound or stock solutions can lead to degradation. 3. Presence of interfering substances: Buffers containing azides or thiols will react with the DBCO group, reducing its availability for the desired reaction.[2] 4. Suboptimal reaction conditions: Incorrect pH, temperature, or reactant concentrations can negatively impact the reaction rate. | 1. Use fresh solutions: Prepare aqueous solutions of this compound immediately before use. Avoid prolonged storage in aqueous buffers. 2. Verify storage: Store solid this compound at -20°C, protected from light and moisture. Store stock solutions in anhydrous DMSO or DMF at -20°C and avoid repeated freeze-thaw cycles.[1] 3. Use appropriate buffers: Employ buffers free of azides and thiols, such as phosphate-buffered saline (PBS) at pH 7.0-9.0.[2][3] 4. Optimize reaction conditions: Ensure the reaction is performed within the optimal pH range (7.0-9.0).[3] While the reaction can proceed at temperatures from 4°C to 37°C, room temperature is often a good starting point.[2][4] |
| I observe a loss of reactivity of my DBCO-conjugated molecule over time. | Instability of the DBCO group: Even after conjugation, the DBCO moiety can slowly degrade, especially with long-term storage in aqueous buffers. A DBCO-modified antibody was reported to lose about 3-5% of its reactivity over four weeks when stored at 4°C.[1][2] | Storage of conjugates: For long-term storage, it is recommended to store DBCO-conjugated molecules at -20°C or -80°C. If storage in an aqueous buffer is necessary, use a sterile, neutral to slightly basic buffer and consider adding a cryoprotectant. Perform functional checks on long-stored conjugates before use. |
| The this compound is difficult to dissolve in my aqueous buffer. | Low aqueous solubility: Carboxylic acid forms of DBCO linkers can have limited solubility in aqueous buffers, especially at acidic pH. The PEG3 linker enhances hydrophilicity, but solubility issues can still arise. | Use a co-solvent: First, dissolve the this compound in a water-miscible organic solvent such as DMSO or DMF.[1] Then, add this stock solution to your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <10-20%) to avoid negative effects on your biomolecules.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture.[1]
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in an anhydrous, water-miscible organic solvent like DMSO or DMF.[1] These stock solutions can be stored at -20°C for a limited time, though it is always best to prepare them fresh. Avoid repeated freeze-thaw cycles.
Q3: What is the optimal pH for working with this compound in aqueous buffers?
The DBCO group is most stable in buffers with a neutral to slightly basic pH, typically in the range of 7.0 to 9.0.[3] Crucially, you should avoid acidic conditions (pH < 5) , as this can cause a rearrangement of the DBCO ring, rendering it unreactive towards azides.
Q4: How stable is this compound in aqueous buffers at room temperature?
Q5: Are there any buffer components I should avoid when working with this compound?
Yes, avoid buffers containing sodium azide (B81097), as the azide will react with the DBCO group.[2] Buffers containing thiols should also be avoided as they can potentially react with the DBCO moiety.[2]
Data Presentation
Table 1: Stability Profile of this compound in Aqueous Buffers
| Condition | Observation | Recommendation |
| pH < 5 | Unstable; prone to rearrangement and degradation.[1] | Avoid. |
| pH 6-9 | Generally stable for short-term use.[1] | Optimal pH range for reactions and short-term storage of working solutions. |
| Aqueous Solution (General) | Gradual loss of reactivity over time due to potential oxidation or hydration.[1] | Prepare fresh for each experiment. |
| Storage in Aqueous Buffer (4°C) | A DBCO-modified antibody showed a 3-5% loss of reactivity over 4 weeks.[2] | For short-term storage only. For longer periods, store frozen at -20°C or below. |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Limited, especially at acidic pH. |
| DMSO, DMF | Soluble.[1] |
Experimental Protocols
Protocol for Assessing the Aqueous Stability of this compound via HPLC
This protocol provides a method to quantify the stability of this compound in a specific aqueous buffer over time.
Objective: To determine the degradation rate of this compound in an aqueous solution by monitoring the decrease in the parent compound's peak area using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
Thermostated incubator or water bath
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Preparation of Working Solution: Dilute the stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 1 mM).
-
Timepoint Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the working solution onto the HPLC system.
-
Incubation: Place the vial containing the remaining working solution in an incubator at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Timepoint Collection: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the working solution and inject it onto the HPLC.
-
HPLC Analysis:
-
Use a suitable gradient to separate the parent compound from any degradation products (e.g., a linear gradient from 5% to 95% Mobile Phase B over 20 minutes).
-
Monitor the elution profile at a wavelength where the DBCO group absorbs, typically around 309 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the chromatogram from T=0.
-
Measure the peak area of the intact compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 peak area.
-
Plot the percentage of the remaining compound against time to determine the stability profile under the tested conditions.
-
Visualizations
Caption: Potential degradation pathways of the DBCO moiety in aqueous solutions.
References
Technical Support Center: Purification of DBCO Conjugates
Welcome to the technical support center for DBCO (Dibenzocyclooctyne) conjugate purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of biomolecules conjugated using DBCO chemistry.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your DBCO conjugates.
Problem 1: Low Recovery of Conjugated Biomolecule
Possible Causes:
-
Aggregation: The inherent hydrophobicity of the DBCO molecule can lead to aggregation of the conjugated biomolecule (e.g., antibody, protein), resulting in its loss during purification steps.[1][2]
-
Non-specific Binding: The conjugate may bind to the purification matrix, such as chromatography resins or filtration membranes.[1]
-
Precipitation: High concentrations of the biomolecule or the DBCO reagent can lead to precipitation.[1]
-
Inefficient Purification Method: The selected purification method may not be suitable for the specific conjugate, leading to sample loss.[1]
Solutions & Optimization:
-
Optimize Molar Ratio: Using a lower molar excess of the DBCO reagent during conjugation can minimize hydrophobicity-induced aggregation. A 5 to 10-fold molar excess of DBCO-NHS ester is often a good starting point for antibodies.[1]
-
Use PEGylated DBCO Reagents: Incorporating a hydrophilic polyethylene (B3416737) glycol (PEG) linker between the DBCO moiety and the reactive group can increase the overall hydrophilicity of the conjugate and reduce aggregation.[1][3]
-
Screen Purification Media: Test different size-exclusion chromatography (SEC) resins or tangential flow filtration (TFF) membranes to identify materials with minimal non-specific binding.[1]
-
Adjust Buffer Conditions: Optimize the pH and ionic strength of purification buffers to enhance the stability of your conjugate.[1]
-
Gentle Handling: Avoid vigorous vortexing and minimize freeze-thaw cycles to prevent aggregation.
Problem 2: Inefficient Removal of Excess DBCO Reagent
Possible Causes:
-
Inappropriate Purification Method: The chosen method may not have the resolving power to separate the small molecule DBCO reagent from the much larger biomolecule conjugate.[1] For example, the pore size of an SEC column might be too large.
-
Suboptimal Chromatography Conditions: The mobile phase composition or gradient in methods like HPLC may not be optimized for separation.
Solutions & Optimization:
-
Size-Exclusion Chromatography (SEC): An excellent choice for removing small molecule impurities from large biomolecules. Ensure the column's fractionation range is appropriate.
-
Tangential Flow Filtration (TFF): A highly effective and scalable method for buffer exchange and removing small molecules.[1]
-
Dialysis: A simple and effective method for removing small, unreacted molecules.[1]
-
Spin Desalting Columns: Useful for rapid removal of excess reagents, especially for smaller sample volumes.[1][4]
-
Affinity Chromatography: If the biomolecule has a suitable tag, affinity purification can be performed, which will also remove unconjugated DBCO reagent.
Problem 3: High Levels of Aggregation in the Final Product
Possible Causes:
-
Hydrophobicity of DBCO: As mentioned, the DBCO group is hydrophobic and can promote self-association of the conjugated molecules.[1][2]
-
High Degree of Labeling (DOL): A high number of DBCO molecules per biomolecule increases the overall hydrophobicity, leading to a higher propensity for aggregation.[5]
-
Suboptimal Buffer Conditions: The pH, ionic strength, or absence of stabilizing excipients in the final buffer can contribute to aggregation.[1]
Solutions & Optimization:
-
Use Hydrophilic Linkers: Employ DBCO reagents that incorporate hydrophilic linkers, such as PEG, to counteract the hydrophobicity of the DBCO core.[1][3]
-
Optimize DOL: Adjust the molar excess of the DBCO reagent during the conjugation reaction to achieve a lower, more optimal DOL.
-
Formulation Screening: Screen various buffer formulations, including different pH levels and the addition of excipients like arginine or polysorbate, to find conditions that minimize aggregation.
-
Gentle Handling: Avoid vigorous mixing and multiple freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: How can I determine the number of DBCO molecules conjugated to my protein (Degree of Labeling - DOL)?
A1: The DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).[6] The DBCO group has a characteristic absorbance maximum around 309 nm.[7] The following formula can be used to calculate the DOL for an antibody:
DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)[8]
Where:
-
A₂₈₀ and A₃₀₉ are the absorbances at 280 nm and 309 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[7]
-
ε_DBCO is the molar extinction coefficient of the DBCO group at ~309 nm (typically ~12,000 M⁻¹cm⁻¹).[7]
-
CF is a correction factor for the DBCO absorbance at 280 nm (often around 0.955).[7]
Q2: What is the recommended molar excess of DBCO-NHS ester to use for conjugation to a protein?
A2: The optimal molar excess depends on the protein and the desired DOL. However, a good starting point for antibodies is a 5 to 20-fold molar excess of the DBCO-NHS ester over the protein.[8] Some protocols suggest a 20 to 30-fold molar excess.[4][7] It is recommended to perform a titration to determine the optimal ratio for your specific application.
Q3: What purification methods are most suitable for DBCO-conjugated antibodies?
A3: Several methods are effective for purifying DBCO-conjugated antibodies:
-
Size-Exclusion Chromatography (SEC): Highly effective for removing unreacted DBCO reagent and for separating monomeric conjugate from aggregates.[1]
-
Tangential Flow Filtration (TFF): An excellent and scalable method for buffer exchange and removal of small molecule impurities.[1]
-
Dialysis: A straightforward method for removing small molecules, though it can be time-consuming.[1]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Ion-Exchange (IEX), Hydrophobic Interaction (HIC), and Reverse-Phase (RP-HPLC) can provide high-resolution purification and separation of species with different degrees of labeling.[8]
Q4: My DBCO conjugate appears to have low reactivity in the subsequent click reaction. What could be the issue?
A4: There are several potential reasons for low reactivity:
-
Hydrolysis of DBCO: The DBCO group can slowly degrade over time, especially in aqueous buffers. It is best to use freshly prepared or properly stored DBCO-labeled biomolecules. DBCO-functionalized antibodies can typically be stored at -20°C for up to a month, but reactivity may decrease over time.[4][9]
-
Steric Hindrance: The accessibility of the DBCO group might be sterically hindered by the structure of the biomolecule, preventing the azide-containing molecule from approaching.[3] Using a DBCO reagent with a longer PEG spacer can help overcome this.[3]
-
Presence of Azide in Buffers: Ensure that no buffers used during purification or storage contain sodium azide, as it will react with the DBCO group, quenching its reactivity for the intended click reaction.[7][10]
Data Presentation
Table 1: Recommended Molar Excess of DBCO Reagents for Protein Conjugation
| Biomolecule | DBCO Reagent | Recommended Molar Excess | Reference |
| Antibody | DBCO-NHS Ester | 5 to 10-fold | [1] |
| Antibody | DBCO-NHS Ester | 5 to 20-fold | [8] |
| Antibody | DBCO-NHS Ester | 20 to 30-fold | [4][7][11] |
| General Protein | DBCO-NHS Ester | 10 to 40-fold | [12][13] |
Table 2: Common Purification Methods for DBCO Conjugates
| Purification Method | Principle | Primary Use | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation by size | Removal of excess DBCO, aggregate removal | High resolution, gentle | Can be slow, dilution of sample |
| Tangential Flow Filtration (TFF) | Filtration by size | Buffer exchange, removal of excess DBCO | Scalable, fast | Requires specialized equipment |
| Dialysis | Diffusion across a semi-permeable membrane | Removal of excess DBCO | Simple, gentle | Time-consuming, potential sample loss |
| HPLC (IEX, HIC, RP-HPLC) | Separation by charge, hydrophobicity, or polarity | High-resolution purification, separation of different DOL species | High purity, analytical capability | Can be denaturing (RP-HPLC), requires expertise |
| Spin Desalting Columns | Gel filtration in a spin format | Rapid removal of excess DBCO | Fast, convenient for small volumes | Lower resolution than traditional SEC |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with DBCO-NHS Ester
-
Protein Preparation:
-
Dissolve or exchange the antibody into an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.[8] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided.[12]
-
Adjust the antibody concentration to 1-5 mg/mL.[8]
-
-
DBCO-NHS Ester Preparation:
-
Conjugation Reaction:
-
Add the calculated volume of the 10 mM DBCO-NHS ester stock solution to the antibody solution to achieve the desired molar excess (e.g., 5 to 20-fold).[8]
-
The final concentration of DMSO in the reaction mixture should ideally be below 20%.[7][8]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[8]
-
-
Quenching:
-
Purification:
Protocol 2: Purification of DBCO Conjugate using Size-Exclusion Chromatography (SEC)
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of a suitable, azide-free buffer (e.g., PBS, pH 7.4).
-
-
Sample Loading:
-
Load the quenched reaction mixture onto the equilibrated SEC column. The sample volume should not exceed the manufacturer's recommendation (typically 2-5% of the column volume).
-
-
Elution:
-
Elute the sample with the equilibration buffer at the recommended flow rate.
-
Collect fractions and monitor the elution profile using a UV detector at 280 nm.
-
-
Fraction Analysis:
-
The DBCO-conjugated protein will typically elute in the first major peak. The smaller, unreacted DBCO reagent and quenching buffer components will elute later.
-
Analyze the collected fractions using SDS-PAGE and UV-Vis spectrophotometry to confirm the presence of the purified conjugate and determine the DOL.
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified conjugate.
-
If necessary, concentrate the purified conjugate using a suitable method like centrifugal filtration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. lifetein.com [lifetein.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Determining the Degree of Labeling with DBCO: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately determining the Degree of Labeling (DOL) is a critical step in the development of antibody-drug conjugates (ADCs) and other labeled biomolecules. The DOL, which represents the average number of DBCO (dibenzocyclooctyne) molecules attached to a single protein or antibody, directly influences the efficacy, safety, and pharmacokinetic properties of the final product. This guide provides a comparative overview of common methods for DOL determination, supported by experimental data and detailed protocols.
Comparison of Methods for DOL Determination
The selection of a suitable method for DOL determination depends on several factors, including the required accuracy, available equipment, and the nature of the biomolecule. The three most widely used techniques are UV-Vis Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Method | Principle | Advantages | Disadvantages | Typical Accuracy |
| UV-Vis Spectroscopy | Measures the absorbance of the protein and the DBCO tag at their respective maximal absorbance wavelengths. The DOL is calculated using the Beer-Lambert law. | Simple, rapid, and requires readily available equipment. | Provides an average DOL and can be less accurate due to overlapping absorbance spectra and scattering effects. | ± 10-15% |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact labeled protein. The mass shift after conjugation directly corresponds to the number of attached DBCO molecules. | Highly accurate and provides information on the distribution of different labeled species (e.g., DOL 1, 2, 3...). | Requires specialized instrumentation and expertise. The protein must be amenable to ionization and analysis. | ± 1-2% |
| Hydrophobic Interaction Chromatography (HIC)-HPLC | Separates the unlabeled protein from the DBCO-labeled species based on the increased hydrophobicity imparted by the DBCO group. The relative peak areas are used to calculate the average DOL. | Provides a distribution of the labeled species and can be used for purification. | Can be more time-consuming and may require method development for optimal separation. | ± 5-10% |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Protocol 1: DOL Determination by UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a solution of the DBCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of approximately 1 mg/mL.
-
Use the same buffer to perform a blank measurement.
-
-
Spectrophotometer Measurement:
-
Measure the absorbance of the protein solution at 280 nm (A280), which corresponds to the protein's maximum absorbance.
-
Measure the absorbance at the maximum wavelength for the specific DBCO reagent used (typically around 309 nm for DBCO-amine). Let's denote this as A_DBCO.
-
-
Calculation:
-
First, calculate the concentration of the protein using its molar extinction coefficient (ε_protein) at 280 nm. A correction factor (CF) is needed to account for the DBCO absorbance at 280 nm.
-
Protein Concentration (M) = (A280 - (A_DBCO * CF)) / ε_protein
-
The correction factor is the ratio of the DBCO absorbance at 280 nm to its absorbance at its maximum wavelength.
-
-
Next, calculate the concentration of the DBCO moiety using its molar extinction coefficient (ε_DBCO) at its maximum absorbance wavelength.
-
DBCO Concentration (M) = A_DBCO / ε_DBCO
-
-
Finally, the DOL is the molar ratio of the DBCO to the protein.
-
DOL = DBCO Concentration / Protein Concentration
-
-
Protocol 2: DOL Determination by Mass Spectrometry
-
Sample Preparation:
-
Desalt the DBCO-labeled protein sample using a suitable method, such as a desalting column, to remove any interfering salts or small molecules.
-
Dilute the desalted sample to an appropriate concentration (typically 0.1-1 mg/mL) in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Analyze the sample using an electrospray ionization time-of-flight (ESI-TOF) or a similar high-resolution mass spectrometer capable of intact protein analysis.
-
Acquire the mass spectrum of the unlabeled protein as a reference.
-
Acquire the mass spectrum of the DBCO-labeled protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.
-
The mass of the unlabeled protein is subtracted from the masses of the observed labeled species.
-
The resulting mass difference is divided by the molecular weight of the attached DBCO-linker moiety to determine the number of DBCO molecules per protein for each peak.
-
The average DOL is calculated by taking the weighted average of the different labeled species observed in the spectrum.
-
Protocol 3: DOL Determination by HIC-HPLC
-
HPLC System and Column:
-
Use an HPLC system equipped with a UV detector.
-
Select a suitable HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Develop a linear gradient from high salt to low salt to elute the proteins. The increased hydrophobicity of the DBCO-labeled species will cause them to elute at lower salt concentrations (later retention times).
-
-
Analysis:
-
Inject the DBCO-labeled protein sample onto the HIC column.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the unlabeled protein and the various DBCO-labeled species.
-
Calculate the area of each peak.
-
The average DOL is calculated as the sum of the (peak area of each labeled species * number of DBCOs for that species) divided by the total peak area.
-
Visualizing the Workflow
To better understand the logical flow of selecting and performing a DOL determination method, the following diagram illustrates the decision-making process and subsequent analysis steps.
Caption: Decision workflow for determining the Degree of Labeling (DOL) with DBCO.
The following conceptual diagram illustrates a simplified signaling pathway where a DBCO-labeled antibody is used for targeted cell imaging or therapy. The accurate determination of DOL is crucial for ensuring the desired biological effect.
Caption: Conceptual pathway of a DBCO-labeled antibody targeting a cell surface receptor.
A Researcher's Guide to Quantifying DBCO Conjugation Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules using Dibenzocyclooctyne (DBCO) chemistry is pivotal. This guide provides an objective comparison of common analytical techniques for quantifying DBCO conjugation efficiency, supported by experimental data and detailed protocols.
The strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide-functionalized molecule is a cornerstone of bioconjugation due to its bioorthogonality and copper-free nature.[1][2] Accurate quantification of this conjugation is critical for ensuring the quality, efficacy, and batch-to-batch consistency of the resulting conjugates, such as antibody-drug conjugates (ADCs) and fluorescently labeled probes.[3]
Comparison of Analytical Techniques
The choice of analytical technique for quantifying DBCO conjugation efficiency depends on several factors, including the nature of the biomolecule, the required level of detail, and the available instrumentation.[4][5] The following tables provide a comparative overview of the most common methods.
| Method | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Measurement of light absorbance. DBCO has a characteristic absorbance peak around 309 nm.[4] | Determination of the degree of labeling (DOL) by comparing absorbance at 280 nm (protein) and 309 nm (DBCO).[2][6] | Quick, simple, and non-destructive. Requires common laboratory equipment.[4] | Indirect method. Can be affected by other molecules that absorb in the same region. Does not confirm the site of labeling.[4] |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. The bulky, hydrophobic DBCO group alters the retention time of the labeled molecule.[4] | Confirmation of successful conjugation through retention time shift. Purification of the final conjugate.[4] | High resolution and sensitivity. Provides both qualitative and quantitative data. Can be used for purification.[4] | Can be time-consuming. Requires specialized equipment. May require denaturing conditions for proteins.[3] |
| SDS-PAGE | Separation of proteins based on molecular weight. | Visualization of a shift in the molecular weight of the protein after conjugation.[7] | Simple and widely available. Provides a quick qualitative assessment.[4] | Low resolution. Not suitable for small molecule labeling. Does not provide precise quantitative data.[4] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the mass of the conjugate, providing direct evidence of successful conjugation and the degree of labeling.[8][9] | Provides detailed structural information and high accuracy.[10] | Requires specialized and expensive equipment. Can be complex to perform and analyze. |
| Fluorescence Spectroscopy | Involves reacting the DBCO-labeled molecule with a fluorescent azide (B81097) probe. | Quantitative determination of DBCO loading based on fluorescence intensity.[5][11] | High sensitivity.[5] | Requires a fluorescent probe. Potential for quenching or background fluorescence.[5] |
Experimental Protocols
Protocol 1: Quantification of DBCO Labeling using UV-Vis Spectroscopy
This protocol describes how to determine the degree of labeling (DOL) of a protein with DBCO using UV-Vis spectrophotometry.
Materials:
-
DBCO-conjugated protein in a suitable buffer (e.g., PBS)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
For samples with high concentrations, dilute a small amount of the purified conjugate in PBS or another suitable buffer.
-
Measure the absorbance of the protein solution at 280 nm (A280) and 309 nm (A309).[2]
-
Calculate the concentration of the protein in the sample using the following formula:
-
Protein Concentration (M) = [A280 - (A309 * Correction Factor)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, ε is ~203,000 M⁻¹cm⁻¹).[2]
-
The correction factor accounts for the absorbance of DBCO at 280 nm (a typical correction factor is 0.90 to 1.089).[2][12][13]
-
-
Calculate the degree of labeling (DOL) using the following formula:
Protocol 2: Analysis of DBCO Conjugation by RP-HPLC
This protocol provides a general guideline for analyzing DBCO-conjugated proteins by RP-HPLC.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is required.[4]
-
A C18 column is commonly used for separating proteins and their conjugates.[14]
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[14]
-
Mobile Phase B: 0.1% TFA in acetonitrile.
General Gradient:
-
A linear gradient from 5% to 95% Solvent B over 20-30 minutes is a good starting point for method development.[3][14] The exact gradient will need to be optimized based on the specific protein and DBCO conjugate.
Analysis:
-
Inject the unlabeled protein as a control to determine its retention time.
-
Inject the purified DBCO-labeled protein. A successful conjugation will result in a peak with a longer retention time compared to the unlabeled protein due to the increased hydrophobicity from the DBCO group.[4]
-
The efficiency can be estimated by comparing the peak areas of the conjugated and unconjugated protein.
Protocol 3: Qualitative Assessment of DBCO-Protein Conjugation by SDS-PAGE
This method provides a simple qualitative check for successful conjugation.
Materials:
-
Unmodified protein (control)
-
DBCO-protein conjugate
-
Loading buffer
-
Polyacrylamide gel
-
Electrophoresis apparatus
-
Coomassie stain
Procedure:
-
Prepare samples of the unmodified protein and the DBCO-protein conjugate in loading buffer.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel according to standard procedures.
-
Stain the gel with Coomassie blue.
-
A successful conjugation will be indicated by a band of higher molecular weight for the conjugate compared to the unmodified protein.[7][15][16]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 12. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bioorthogonal protein-DNA conjugation methods for force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DBCO-PEG3-C1-acid and Other DBCO Linkers for Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the selection of an appropriate linker is a critical determinant of experimental success. Among the arsenal (B13267) of bioorthogonal tools, dibenzocyclooctyne (DBCO) linkers have gained prominence for their role in copper-free click chemistry, enabling the precise and efficient coupling of molecules in complex biological systems. This guide provides an objective, data-driven comparison of DBCO-PEG3-C1-acid with other commonly used DBCO linkers, offering insights into their respective performance characteristics to inform your selection process.
At the heart of this comparison is the strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1] DBCO linkers, featuring a strained cyclooctyne (B158145) moiety, react selectively with azide-functionalized molecules to form a stable triazole linkage.[2] The performance of these linkers, however, is not uniform and is significantly influenced by modifications to their core structure, such as the inclusion of polyethylene (B3416737) glycol (PEG) spacers and the nature of their terminal reactive groups.
Performance Comparison: Key Parameters
The choice between this compound and its counterparts hinges on a careful evaluation of several key performance indicators: reaction kinetics, hydrophilicity and solubility, stability, and the nature of the functional group for initial conjugation.
Reaction Kinetics: The speed of the SPAAC reaction is a crucial factor, particularly in applications involving low reactant concentrations or dynamic biological processes. While the inherent reactivity of the DBCO group is high, modifications to the linker can influence the reaction rate. The presence of a PEG linker has been shown to enhance reaction rates. One study demonstrated that a PEGylated DBCO-modified antibody exhibited a 31 ± 16% increase in reaction rate compared to its non-PEGylated counterpart.[3] This enhancement is attributed to the improved aqueous solubility and reduced steric hindrance afforded by the PEG spacer.
Hydrophilicity and Solubility: A significant challenge in bioconjugation, especially in the development of antibody-drug conjugates (ADCs), is the aggregation of hydrophobic payloads.[4] PEGylation is a widely adopted strategy to increase the hydrophilicity of linkers and the resulting conjugates.[4] The PEG3 spacer in this compound imparts a degree of water solubility, which can be crucial for maintaining the stability and function of biomolecules. Linkers with longer PEG chains (e.g., PEG4, PEG12) will generally confer greater hydrophilicity. For instance, DBCO-PEG4-NHS ester is reported to be soluble in aqueous buffers up to 1.5 mM.[5] The choice of PEG length is therefore a trade-off between maximizing solubility and potentially introducing steric hindrance.
Stability: The stability of the DBCO linker is critical for ensuring the integrity of the bioconjugate throughout an experiment and during storage. The DBCO group is generally stable in aqueous buffers commonly used for bioconjugation (pH 6-9).[6] However, prolonged exposure to acidic conditions (pH < 5) can lead to degradation.[7] Temperature also plays a role, with increased temperatures accelerating degradation. For example, in a phosphate-buffered saline (PBS) solution at pH 7.4, a DBCO-linker showed good stability at 25°C over 24 hours (90-95% remaining), while at 37°C, this dropped to 80-85%.[6] The amide bond and the PEG spacer within this compound are generally highly stable under typical experimental conditions.[6]
Functional Group: DBCO linkers are available with various terminal functional groups to enable covalent attachment to different moieties on biomolecules. This compound possesses a carboxylic acid group, which requires activation (typically with EDC and NHS/sulfo-NHS) to react with primary amines. In contrast, DBCO-NHS esters are pre-activated and react directly with amines, offering a more streamlined, one-step conjugation process. DBCO-amines provide a primary amine for reaction with activated carboxylic acids or other amine-reactive groups. The choice of functional group depends on the target molecule and the desired experimental workflow.
Data Presentation
To facilitate a clear comparison, the following tables summarize the key performance characteristics of this compound and other representative DBCO linkers.
| Table 1: Physicochemical and Kinetic Properties of Selected DBCO Linkers | |||
| Linker | Key Features | Relative Hydrophilicity | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)a |
| DBCO-acid | No PEG spacer, terminal carboxylic acid | Low | Baseline |
| This compound | Short PEG spacer, terminal carboxylic acid | Moderate | Enhanced relative to DBCO-acid[3] |
| DBCO-PEG4-NHS ester | Short PEG spacer, pre-activated for amine reaction | Moderate-High | Enhanced relative to non-PEGylated DBCO[3] |
| DBCO-amine | No PEG spacer, terminal amine | Low | Baseline |
| Table 2: Stability of DBCO Moiety in Aqueous Solution | |||
| pH | Temperature (°C) | Incubation Time (hours) | Remaining Intact DBCO (%) |
| 5.0 | 25 | 24 | 85 - 90[6] |
| 7.4 (PBS) | 4 | 48 | >95[6] |
| 7.4 (PBS) | 25 | 24 | 90 - 95[6] |
| 7.4 (PBS) | 37 | 24 | 80 - 85[6] |
| 8.5 | 25 | 24 | 90 - 95[6] |
Data is illustrative and based on a representative DBCO-linker. Specific stability may vary slightly between different linker constructs.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving DBCO linkers.
Caption: Workflow for protein conjugation using this compound.
Caption: Workflow for protein conjugation using a pre-activated DBCO-NHS ester.
Experimental Protocols
Detailed methodologies are crucial for the successful application of DBCO linkers. Below are representative protocols for key experiments.
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol describes a two-step process for labeling a protein with this compound.
Materials:
-
This compound
-
Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns for purification
Procedure:
-
Protein Preparation: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and sulfo-NHS (e.g., 10 mg/mL) in reaction buffer (e.g., PBS).
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Add EDC and sulfo-NHS to the reaction mixture at a molar ratio of 1.5:1.5 relative to the this compound.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification: Remove excess, unreacted linker and coupling reagents using a spin desalting column equilibrated with the desired buffer.
Protocol 2: One-Step Conjugation of a Protein with DBCO-NHS Ester
This protocol outlines the direct labeling of a protein with a pre-activated DBCO-NHS ester.
Materials:
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)
-
Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns for purification
Procedure:
-
Protein Preparation: Prepare the protein as described in Protocol 1.
-
DBCO-NHS Ester Solution Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Purify the DBCO-labeled protein using a spin desalting column.
Protocol 3: Copper-Free Click Reaction (SPAAC)
This protocol describes the reaction between a DBCO-labeled protein and an azide-modified molecule.
Materials:
-
Purified DBCO-labeled protein
-
Azide-modified molecule in a compatible buffer
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Combine the DBCO-labeled protein and the azide-modified molecule in the reaction buffer. A 1.5- to 5-fold molar excess of the azide-payload is often used.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. Reaction times may vary depending on the reactants and their concentrations.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove any unreacted components.
-
Characterization: Characterize the final conjugate to determine the degree of labeling (DOL) and confirm its purity and integrity. This can be done using UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and ~309 nm for the DBCO group), HPLC, or mass spectrometry.[6]
Conclusion
The selection of a DBCO linker is a multi-faceted decision that requires careful consideration of the specific application and the properties of the molecules to be conjugated. This compound offers a balance of hydrophilicity and a reactive handle for a two-step conjugation process, providing control over the activation step. For applications where a streamlined workflow is paramount, pre-activated DBCO-NHS esters are an excellent choice. When enhanced solubility and reduced aggregation are critical, linkers with longer PEG chains may be more suitable, albeit with potential considerations for steric hindrance. By understanding the performance characteristics of different DBCO linkers and employing robust experimental protocols, researchers can effectively harness the power of copper-free click chemistry to advance their scientific endeavors.
References
- 1. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Battle of Bioorthogonal Reactions: DBCO vs. TCO-Tetrazine for Precision Labeling
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of a labeling strategy is paramount to experimental success. Among the leading catalyst-free "click chemistry" reactions, the strain-promoted azide-alkyne cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) and the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and tetrazine stand out. This guide provides an objective, data-driven comparison to inform the selection of the optimal bioorthogonal pair for your specific application.
The utility of bioorthogonal chemistry lies in its ability to perform specific chemical reactions within complex biological systems without interfering with native biochemical processes. Both DBCO-azide and TCO-tetrazine reactions excel in this regard, offering high specificity and biocompatibility. However, they differ significantly in their reaction kinetics, stability, and optimal experimental conditions.
Quantitative Comparison of Reaction Performance
The most striking difference between the two chemistries is their reaction speed, quantified by the second-order rate constant (k₂). The TCO-tetrazine ligation is exceptionally fast, with rate constants that can be several orders of magnitude higher than those for the DBCO-azide reaction.[1][2] This rapid kinetics is a significant advantage for applications requiring fast labeling at low concentrations, such as in vivo imaging.[3]
| Parameter | DBCO (SPAAC) | TCO-Tetrazine (IEDDA) | Key Considerations |
| Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | 0.033 - 2.1[4][5] | 210 - >1,000,000[5][6] | TCO-tetrazine reactions are significantly faster, enabling rapid labeling at low concentrations. The specific rate for TCO-tetrazine reactions can vary widely depending on the specific tetrazine and TCO derivatives used. |
| Typical Reaction Time | 2 - 17 hours[4] | 5 - 60 minutes[7] | The faster kinetics of TCO-tetrazine ligation allows for much shorter incubation times. |
| Reaction Temperature | Room temperature or 4°C[4] | Room temperature, 4°C, or 37°C[7] | Both reactions can be performed under mild temperature conditions, compatible with biological samples. |
| pH Range | Generally physiological pH (e.g., 7.4)[8] | Broad range, typically 6-9[6] | TCO-tetrazine reactions are largely insensitive to pH within the physiological range. |
| Stability | DBCO can be susceptible to oxidation and addition of water over time.[9] | Tetrazines can degrade in basic aqueous solutions.[10] | The stability of the reagents should be considered for long-term storage and experimental design. |
Reaction Mechanisms and Experimental Workflows
The underlying mechanisms of the two reactions are distinct. The DBCO-azide reaction is a [3+2] cycloaddition, where the ring strain of the DBCO alkyne allows the reaction to proceed without a copper catalyst.[11] In contrast, the TCO-tetrazine reaction is a [4+2] inverse-electron-demand Diels-Alder cycloaddition, followed by the release of nitrogen gas, which drives the reaction to completion.[2]
A simplified comparison of the DBCO (SPAAC) and TCO-tetrazine (IEDDA) reaction mechanisms.
A general workflow for labeling a protein with either DBCO or TCO followed by conjugation is outlined below. The initial activation step, where the DBCO or TCO moiety is attached to the protein, is often achieved using an NHS ester derivative that reacts with primary amines on the protein surface.
A generalized workflow for the bioorthogonal labeling of proteins.
Experimental Protocols
Below are generalized protocols for labeling a protein with a DBCO-NHS ester and a TCO-NHS ester, followed by the bioorthogonal reaction.
Part 1: Protein Labeling with DBCO-NHS or TCO-NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at 1-10 mg/mL.[4]
-
DBCO-NHS ester or TCO-NHS ester.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[12]
-
Spin desalting columns for purification.[13]
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS or TCO-NHS ester in anhydrous DMSO or DMF.[12]
-
Reaction Setup: To your protein solution, add the NHS ester stock solution to achieve a desired molar excess (e.g., 20-30 fold for antibodies).[4] The final concentration of the organic solvent should be kept low (<10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[9]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes to stop the reaction.[9][12]
-
Purification: Remove the unreacted NHS ester and quenching agent using a spin desalting column equilibrated with the desired buffer.[4]
Part 2: Bioorthogonal Conjugation
Materials:
-
DBCO- or TCO-labeled protein.
-
Azide- or tetrazine-functionalized molecule of interest.
Procedure for DBCO-Azide (SPAAC) Conjugation:
-
Reaction Setup: Mix the DBCO-labeled protein with the azide-functionalized molecule. A 2-4 fold molar excess of the azide reagent is often used.[4]
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[4]
-
Purification (Optional): If necessary, purify the final conjugate to remove any unreacted components.
Procedure for TCO-Tetrazine (IEDDA) Conjugation:
-
Reaction Setup: Mix the TCO-labeled protein with the tetrazine-functionalized molecule. A slight molar excess (1.05-1.5 fold) of the tetrazine reagent can be used.[13]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[12] For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.[7]
-
Purification (Optional): If required, purify the final conjugate using methods like size-exclusion chromatography.[13]
Conclusion: Making the Right Choice
The decision between DBCO and TCO-tetrazine chemistries hinges on the specific demands of the experiment.
-
Choose TCO-tetrazine for:
-
Applications requiring extremely fast reaction kinetics.
-
In vivo imaging and labeling where low concentrations and rapid signal generation are crucial.
-
Experiments where short incubation times are a priority.
-
-
Choose DBCO for:
-
Applications where the extraordinary speed of the TCO-tetrazine reaction is not essential.
-
When working with tetrazine-sensitive systems.
-
As a well-established and robust bioorthogonal reaction for a wide range of applications.
-
Both DBCO-azide and TCO-tetrazine reactions are powerful tools in the chemical biologist's arsenal. By understanding their respective strengths and limitations, researchers can select the optimal strategy to achieve their scientific goals with precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Alternative Linkers for Strain-Promoted Click Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the successful application of strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation, drug delivery, and molecular imaging. This guide provides an objective comparison of commonly used cyclooctyne-based linkers, supported by experimental data, to facilitate informed decision-making in your research endeavors.
The efficiency of SPAAC is largely dictated by the structure of the cyclooctyne (B158145) linker, which influences its reaction kinetics, stability, and physicochemical properties. This guide focuses on a comparative analysis of prominent alternative linkers, offering a clear overview of their performance characteristics.
Quantitative Comparison of Linker Performance
The reactivity of different cyclooctyne linkers is best quantified by their second-order rate constants (k) for the reaction with a reference azide (B81097), typically benzyl (B1604629) azide. The following table summarizes the reported reaction rates and key properties of several widely used linkers.
| Linker | Structure | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| DIBO (Dibenzocyclooctyne) | ![]() |
~0.6 - 1.0[1]High reactivity, commercially available in various forms.[2]BCN (Bicyclo[6.1.0]nonyne)
~0.06 - 0.1[1]Smaller size, lower lipophilicity, but slower kinetics compared to DBCO and DIBO.[1] More stable than DBCO in the presence of some reducing agents.[3]DIFO (Difluorinated cyclooctyne)
~0.076[4]Fluorination enhances reactivity.BARAC (Biarylazacyclooctynone)
Not broadly reported with benzyl azide, but known for high reactivity.High ring strain leads to very fast kinetics, but can have reduced stability.DIBAC (Dibenzoazacyclooctyne)
~0.31[4]Aza-substitution can improve solubility and kinetics.
Note: Reaction rates can be influenced by the specific azide used, solvent, and temperature.[1]
Experimental Protocols
A fundamental aspect of comparing linker performance is the accurate determination of reaction kinetics. Below is a detailed protocol for determining second-order rate constants for SPAAC reactions using ¹H NMR spectroscopy.
Protocol: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy
1. Materials and Reagents:
-
Cyclooctyne linker of interest
-
Benzyl azide (or other desired azide)
-
Anhydrous deuterated solvent (e.g., CDCl₃, CD₃CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another stable compound with a singlet peak that does not overlap with reactant or product signals)
-
NMR tubes
-
Microsyringes
2. Preparation of Stock Solutions:
-
Prepare a stock solution of the cyclooctyne linker of a known concentration (e.g., 10 mM) in the chosen deuterated solvent.
-
Prepare a stock solution of the azide of a known concentration (e.g., 100 mM) in the same deuterated solvent. The azide should be in at least 10-fold excess to ensure pseudo-first-order kinetics.
-
Prepare a stock solution of the internal standard of a known concentration (e.g., 10 mM).
3. NMR Sample Preparation:
-
In an NMR tube, add a precise volume of the cyclooctyne stock solution and the internal standard stock solution.
-
Ensure the sample is at the desired reaction temperature within the NMR spectrometer before initiating the reaction.
4. Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a precise volume of the azide stock solution to the NMR tube.
-
Quickly mix the contents and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.
5. Data Analysis:
-
For each spectrum, integrate the signal of a characteristic proton of the cyclooctyne and the signal of the internal standard.
-
Calculate the concentration of the cyclooctyne at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration (ln[Cyclooctyne]) versus time (t).
-
The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the initial concentration of the azide in excess: k = k' / [Azide]₀.[1]
Visualizing SPAAC Concepts
To better understand the relationships and processes involved in SPAAC, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Validation of DBCO-Azide Conjugation: Mass Spectrometry vs. Alternative Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation, the successful and verifiable linkage of molecules is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry," has become a vital tool for its high efficiency and biocompatibility, particularly the reaction between dibenzocyclooctyne (DBCO) and azide-functionalized molecules.[1][2] However, the formation of this covalent bond must be rigorously validated to ensure the integrity and reliability of downstream applications, from antibody-drug conjugates (ADCs) to advanced imaging probes.
This guide provides an objective comparison of mass spectrometry (MS), the gold standard for conjugation validation, with alternative analytical techniques including Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), UV-Vis Spectroscopy, and High-Performance Liquid Chromatography (HPLC). We present supporting experimental data and detailed protocols to inform the selection of the most appropriate validation strategy for your research needs.
Mass Spectrometry: The Definitive Confirmation
Mass spectrometry offers unparalleled precision by directly measuring the mass-to-charge ratio of molecules, providing definitive evidence of conjugate formation.[3] It can confirm the addition of the DBCO-containing molecule to the azide-modified partner by detecting the expected increase in molecular weight. High-resolution mass spectrometry can further provide information on the stoichiometry of labeling (the number of molecules conjugated) and even identify the specific sites of conjugation.[3]
Advantages and Disadvantages of Mass Spectrometry
| Feature | Advantages | Disadvantages |
| Accuracy | Highly accurate mass determination provides unambiguous confirmation of conjugation.[3] | Complex data analysis may be required.[2] |
| Sensitivity | High sensitivity allows for the detection of low-abundance conjugates.[2] | High initial instrument cost and maintenance expenses.[2][4] |
| Information | Can determine the precise mass of the conjugate, stoichiometry of labeling, and sites of modification.[3] | Lower throughput compared to some other methods.[5] |
| Versatility | Applicable to a wide range of biomolecules, from small peptides to large antibodies. | Can be susceptible to sample complexity and matrix effects.[4] |
Experimental Protocol: Intact Mass Analysis of a DBCO-Azide Conjugated Antibody
This protocol outlines the analysis of an antibody conjugated with a DBCO-containing payload.
1. Sample Preparation:
-
Dilute the purified conjugate sample to a final concentration of 0.1-1 mg/mL in a mass spectrometry-compatible buffer, such as 0.1% formic acid in water/acetonitrile.[6]
-
For antibody-drug conjugates, deglycosylation and reduction of interchain disulfide bonds may be performed to simplify the mass spectrum.
2. LC-MS System Setup:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC/HPLC).[6]
-
Equip the LC system with a reversed-phase column suitable for large proteins (e.g., C4).[6]
3. LC Method:
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 15-30 minutes.[6]
-
Flow Rate: 0.2-0.5 mL/min.[6]
-
Column Temperature: 60-80°C.[6]
4. Mass Spectrometry Analysis:
-
Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight of the conjugate.
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate.
5. Data Interpretation:
-
Compare the deconvoluted mass of the conjugate to the theoretical mass. A successful conjugation will show a mass shift corresponding to the mass of the attached DBCO-payload.
-
The presence of multiple peaks may indicate different drug-to-antibody ratios (DARs).
Alternative Validation Methods
While mass spectrometry provides the most detailed characterization, other techniques offer accessible, rapid, and often complementary information for validating DBCO-azide conjugation.
SDS-PAGE: A Visual Assessment of Size Shift
SDS-PAGE separates proteins based on their molecular weight.[7] Successful conjugation of a payload to a protein will result in an increase in its molecular weight, which can be visualized as a band shift on the gel.[1]
| Feature | Advantages | Disadvantages |
| Accessibility | Widely available and relatively inexpensive.[3] | Low resolution, making it difficult to resolve small mass changes.[8] |
| Speed | Provides a quick qualitative assessment of conjugation.[8] | Not suitable for small molecule conjugation where the mass change is minimal.[8] |
| Simplicity | Simple and well-established protocol. | Provides only an estimation of molecular weight and does not confirm identity.[3] |
1. Sample Preparation:
-
Prepare samples of the unconjugated antibody (control) and the conjugated antibody.
-
Mix each sample with 4X Laemmli sample buffer. For reducing conditions, the sample buffer should contain a reducing agent like β-mercaptoethanol or DTT.
-
Heat the samples at 95-100°C for 5-10 minutes.
2. Gel Electrophoresis:
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).[7]
-
Run the gel in an appropriate running buffer at a constant voltage until the dye front reaches the bottom of the gel.
3. Staining and Visualization:
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive fluorescent stain.
-
Destain the gel to visualize the protein bands.
-
Image the gel using an appropriate gel documentation system.
4. Data Interpretation:
-
Compare the migration of the conjugated antibody to the unconjugated control. A successful conjugation will result in a band that migrates slower (higher on the gel) than the control.[1]
-
The presence of multiple bands in the conjugate lane may indicate a mixture of different species (e.g., varying numbers of conjugated payloads).
UV-Vis Spectroscopy: Quantifying Conjugation
UV-Vis spectroscopy can be used to monitor the progress of the DBCO-azide reaction and to determine the degree of labeling (DOL). DBCO has a characteristic absorbance maximum around 309 nm, which disappears upon reaction with an azide.[1][9]
| Feature | Advantages | Disadvantages |
| Simplicity | Quick, simple, and non-destructive.[8] | Indirect method that relies on the spectral properties of the label.[8] |
| Quantitative | Can be used to determine the degree of labeling (DOL).[8][10] | Can be affected by other molecules that absorb in the same region.[8] |
| Real-time | Allows for real-time monitoring of the reaction kinetics.[1] | Does not provide information on the site of labeling.[8] |
1. Sample Preparation:
-
Purify the DBCO-labeled protein to remove any unreacted DBCO reagent.
-
Prepare a solution of the purified conjugate in a UV-transparent buffer (e.g., PBS).
2. Spectrophotometer Measurement:
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and 309 nm (A309) using a UV-Vis spectrophotometer.[10]
3. Calculation of DOL:
-
Calculate the concentration of the protein and the DBCO moiety using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.
-
The molar extinction coefficient for a typical IgG at 280 nm is ~203,000 M⁻¹cm⁻¹, and for DBCO at 309 nm is ~12,000 M⁻¹cm⁻¹.[11]
-
A correction factor is needed to account for the absorbance of the DBCO group at 280 nm.[10]
-
The DOL is the molar ratio of the DBCO to the protein.
Formula for DOL of an IgG antibody: DOL = (A₃₀₉ * εᵢ₉₉) / ((A₂₈₀ - CF * A₃₀₉) * εᴅʙᴄᴏ) Where:
-
A₃₀₉ = Absorbance at 309 nm
-
A₂₈₀ = Absorbance at 280 nm
-
εᵢ₉₉ = Molar extinction coefficient of IgG at 280 nm (~203,000 M⁻¹cm⁻¹)
-
εᴅʙᴄᴏ = Molar extinction coefficient of DBCO at 309 nm (~12,000 M⁻¹cm⁻¹)
-
CF = Correction factor for DBCO absorbance at 280 nm (~0.90)[10]
High-Performance Liquid Chromatography (HPLC): Separation and Quantification
HPLC is a powerful technique for separating, purifying, and quantifying bioconjugates.[8] Different HPLC modes, such as Reverse-Phase (RP-HPLC), Size-Exclusion (SEC-HPLC), and Hydrophobic Interaction (HIC-HPLC), can be employed based on the properties of the conjugate.
| Feature | Advantages | Disadvantages |
| Resolution | High resolution for separating different conjugate species and impurities.[8] | Can be time-consuming and requires specialized equipment.[8] |
| Quantitative | Provides both qualitative and quantitative data.[8] | Method development can be complex. |
| Purification | Can be used for the purification of the final conjugate.[8] | Denaturing conditions in RP-HPLC may not be suitable for all proteins.[12] |
1. System Setup:
-
Use a standard HPLC system with a UV detector.
-
Equip the system with a C18 or C4 reversed-phase column.[13]
2. Mobile Phase:
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.[13]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[13]
3. Gradient Elution:
-
A linear gradient from 5% to 95% Solvent B over 20-30 minutes is a common starting point.[13] The gradient should be optimized for the specific conjugate.
4. Detection:
-
Monitor the elution profile at 280 nm (for protein) and 309 nm (for DBCO).[12]
5. Data Interpretation:
-
Inject the unconjugated protein as a control to establish its retention time.
-
Successful conjugation will result in a new peak with a longer retention time due to the increased hydrophobicity imparted by the DBCO group.[8]
-
The peak area can be used for quantification.
Conclusion: A Multi-faceted Approach to Validation
The choice of validation method for DBCO-azide conjugation depends on the specific research question, available resources, and the required level of detail. Mass spectrometry provides the most definitive and detailed characterization and is considered the gold standard. However, alternative methods such as SDS-PAGE, UV-Vis spectroscopy, and HPLC offer valuable, often complementary, information. For a comprehensive and robust validation of your bioconjugates, a multi-faceted approach employing a combination of these techniques is often the most effective strategy. This ensures the reliability of your conjugated molecules for their intended applications in research, diagnostics, and therapeutic development.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Advantages and Disadvantages of Mass Spectrometry-Based Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Advantages and Disadvantages of MS-Based Relative Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. aboligo.com [aboligo.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Click Chemistry Reagents for Biological Applications
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for the success of bioconjugation, labeling, and imaging experiments. Click chemistry has emerged as a powerful and versatile tool for these applications due to its high efficiency, selectivity, and biocompatibility.[1][2][3] This guide provides an objective comparison of the performance of common click chemistry reagents, supported by experimental data and detailed methodologies, to facilitate informed decision-making in your research.
The two most prominent types of click chemistry used in biological systems are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This guide will delve into a comparative analysis of reagents within both categories.
Key Performance Indicators for Click Chemistry Reagents
The selection of a click chemistry reagent is a trade-off between several key performance indicators:
-
Reaction Kinetics: The speed of the reaction is crucial, especially for in vivo applications where rapid labeling is necessary to capture dynamic processes.[5][6]
-
Biocompatibility: The cytotoxicity of the reagents is a major concern for live-cell imaging and in vivo studies.[7][8]
-
Stability: The stability of the reagents under physiological conditions and during storage is essential for reproducible results.[9]
-
Orthogonality: The ability of the reaction to proceed without interfering with native biological processes is a hallmark of click chemistry.[10]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction that involves the cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) source.[11]
Data Presentation: CuAAC Reagent Performance
| Reagent Type | Key Features | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Advantages | Limitations |
| Azides | ||||
| Primary Alkyl Azides | Small, sterically unhindered | ~10² - 10³ | Fast reaction rates.[2] | Can be prone to reduction in biological systems. |
| Aryl Azides | Electronically tunable | Variable, can be enhanced by electron-withdrawing groups | Reactivity can be modulated.[2] | Generally slower than primary alkyl azides.[2] |
| Sulfonyl Azides | Generally less reactive | Lower than alkyl and aryl azides | Useful for specific applications like diazo-transfer.[2] | Not ideal for routine bioconjugation.[2] |
| Alkynes | ||||
| Terminal Alkynes | Small and readily incorporated into biomolecules | N/A | High reactivity in CuAAC.[] | Requires copper catalyst. |
| Copper(I) Sources & Ligands | ||||
| CuSO₄ + Sodium Ascorbate (B8700270) | In situ generation of Cu(I) | N/A | Readily available and inexpensive.[13] | Potential for cellular toxicity due to copper.[7] |
| THPTA | Water-soluble ligand | N/A | Improves reaction efficiency and reduces copper toxicity in aqueous environments.[14][15] | |
| BTTAA | Ligand for Cu(I) stabilization | N/A | Enhances reaction rates and protects biomolecules from oxidative damage.[14][16] | |
| TBTA | Tris(benzyltriazolylmethyl)amine | N/A | One of the first and widely used ligands to stabilize Cu(I).[14][17] | Limited water solubility. |
Experimental Protocol: Comparing Azide Reactivity in CuAAC
This protocol describes a competition experiment to determine the relative reactivity of two different azide compounds.
Materials:
-
Alkyne-functionalized molecule (e.g., propargylglycine)
-
Azide 1 (e.g., Benzyl Azide)
-
Azide 2 (e.g., 4-Azidopyridine)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Ligand (e.g., THPTA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solutions:
-
10 mM of the alkyne in PBS.
-
10 mM of Azide 1 in a suitable solvent (e.g., DMSO).
-
10 mM of Azide 2 in a suitable solvent.
-
50 mM CuSO₄ in water.
-
100 mM Sodium Ascorbate in water (prepare fresh).
-
50 mM THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 50 µL of the alkyne stock solution, 50 µL of Azide 1 stock solution, and 50 µL of Azide 2 stock solution.
-
Add 5 µL of the CuSO₄ stock solution and 5 µL of the THPTA stock solution.
-
Initiate the reaction by adding 10 µL of the freshly prepared sodium ascorbate stock solution.
-
-
Reaction and Analysis:
-
Incubate the reaction at room temperature for 1 hour.
-
Analyze the reaction mixture by HPLC or LC-MS to identify and quantify the two different triazole products formed.[2]
-
-
Data Interpretation:
-
The ratio of the two triazole products provides a measure of the relative reactivity of the two azides.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes strained cyclooctynes to react with azides.[1][18] This method is highly biocompatible, making it ideal for in vivo applications.[8][19]
Data Presentation: SPAAC Reagent Performance
| Cyclooctyne (B158145) Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) with Benzyl Azide | Advantages | Limitations |
| Bicyclo[6.1.0]nonyne | BCN | 0.07 - 0.63[18] | Good balance of reactivity and stability.[1] | Can react with thiols.[1] |
| Dibenzocyclooctyne | DBCO (or DIBO) | ~0.3[20] | High reactivity and stability.[21] | More hydrophobic. |
| Dibenzoazacyclooctyne | DIBAC | ~0.3[20] | High reactivity. | Can be unstable. |
| Biarylazacyclooctynone | BARAC | ~0.9[20] | Very high reactivity. | Less stable than DBCO and BCN.[20] |
| Tetramethylthiocycloheptyne | TMTH | High, but unstable[22] | Extremely high reactivity. | Poor stability limits its application.[20] |
| trans-Cyclooctene | TCO | N/A (Reacts with tetrazines) | Extremely fast kinetics in IEDDA reactions.[5][23] | Does not react with azides in SPAAC. |
Experimental Protocol: Comparing Cyclooctyne Reactivity in SPAAC
This protocol uses a fluorescent azide to compare the reaction rates of different cyclooctynes.
Materials:
-
Cyclooctyne 1 (e.g., BCN-NHS ester)
-
Cyclooctyne 2 (e.g., DBCO-NHS ester)
-
Amine-containing biomolecule (e.g., BSA)
-
Fluorescent azide (e.g., Azide-Fluor 488)
-
PBS, pH 7.4
-
Fluorescence plate reader
Procedure:
-
Prepare Cyclooctyne-Biomolecule Conjugates:
-
React the amine-containing biomolecule with an excess of the NHS ester of each cyclooctyne separately in PBS to form stable conjugates.
-
Purify the conjugates to remove unreacted cyclooctyne.
-
-
Kinetic Measurement:
-
In a 96-well plate, add a solution of each cyclooctyne-biomolecule conjugate.
-
Initiate the reaction by adding the fluorescent azide to each well.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
Mandatory Visualizations
Logical Relationship of Click Chemistry Types
Caption: Main types of bioorthogonal click chemistry and their key reactants.
Experimental Workflow for Comparing Reagent Kinetics
Caption: General workflow for kinetic analysis of click chemistry reactions.
Signaling Pathway Labeling with Click Chemistry
Caption: Labeling a GPCR signaling pathway using click chemistry.
Conclusion
The choice between CuAAC and SPAAC, and the specific reagents within each category, depends heavily on the experimental context. For applications where cytotoxicity is a concern, such as live-cell imaging and in vivo studies, SPAAC is the preferred method.[1][8] CuAAC, on the other hand, offers very fast reaction rates and is an excellent choice for in vitro bioconjugation when copper toxicity is not a limiting factor.[11][18] By carefully considering the kinetic and biocompatibility data presented, researchers can select the optimal click chemistry reagents to achieve their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 8. chempep.com [chempep.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creativepegworks.com [creativepegworks.com]
- 11. vectorlabs.com [vectorlabs.com]
- 13. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 14. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. glenresearch.com [glenresearch.com]
- 18. benchchem.com [benchchem.com]
- 19. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. lumiprobe.com [lumiprobe.com]
- 22. benchchem.com [benchchem.com]
- 23. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling DBCO-PEG3-C1-acid
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with DBCO-PEG3-C1-acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Body Part | Required PPE | Rationale |
| Hands | Double nitrile or neoprene gloves | Provides a robust barrier against skin contact and protects in case of a breach in the outer glove.[1] |
| Eyes | Chemical splash goggles | Protects against splashes and aerosols that can cause serious eye damage.[1] |
| Face | Full-face shield (in addition to goggles) | Recommended when there is a significant risk of splashing.[2][3] |
| Body | Disposable, solid-front, back-closing lab gown with long sleeves and elastic or knit cuffs | Prevents contamination of personal clothing and skin.[1] |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | Necessary when handling the powder form or when there is a risk of aerosolization.[1][3] |
| Feet | Closed-toe shoes and disposable shoe covers | Prevents contamination of footwear and the spread of the compound to other areas.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Designated Area:
-
Designate a specific area within a certified chemical fume hood for handling this compound.[1][4]
-
Ensure all necessary PPE is readily available and personnel are trained in its proper use.[4][5]
-
Cover the work surface with disposable plastic-backed absorbent pads to contain any potential spills.[1]
2. Weighing and Reconstitution:
-
Handle the solid compound within a containment system, such as a ventilated balance enclosure or glove box, to minimize inhalation exposure.[1]
-
Use non-sparking tools, such as plastic or ceramic spatulas, for handling the solid material.[6]
-
When preparing solutions, slowly add the solvent to the solid to prevent aerosolization.[1]
3. Experimental Use:
-
Keep all containers of this compound tightly sealed when not in use.[1][6]
-
Avoid heating the compound unless specified in a validated protocol, and if so, use appropriate shielding.
-
Work in a well-ventilated area to avoid the accumulation of dust or vapors.[6]
4. Post-Handling:
-
Decontaminate all surfaces with an appropriate cleaning agent after use.[1]
-
Carefully remove and dispose of all PPE as hazardous waste.[1]
-
Thoroughly wash hands with soap and water after removing gloves.[7][8]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, shoe covers, absorbent pads, plasticware) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][9] |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.[1][6][9] |
| Unused Compound | Unused or expired this compound must be disposed of as hazardous chemical waste according to institutional and local regulations.[1][9] |
| Contaminated Sharps | Contaminated sharps (e.g., pipette tips, needles) should be placed in a puncture-resistant sharps container labeled as hazardous chemical waste.[1] |
Important Note: The Polyethylene Glycol (PEG) component of this molecule is considered readily biodegradable.[9] However, the entire compound should be treated as chemical waste due to the DBCO group and its reactive nature.[9]
Experimental Workflow: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This compound is an ADC linker used for strain-promoted azide-alkyne click reactions.[10][11][12] The following diagram illustrates a typical experimental workflow for bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. ibisscientific.com [ibisscientific.com]
- 5. thesafetygeek.com [thesafetygeek.com]
- 6. targetmol.com [targetmol.com]
- 7. biochempeg.com [biochempeg.com]
- 8. crystalgen.com [crystalgen.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | ADC连接体 | MCE [medchemexpress.cn]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

